6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-nitro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO6/c12-9(13)7-4-5-3-6(11(15)16)1-2-8(5)17-10(7)14/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOCWMKJXRWWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145067 | |
| Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-15-6 | |
| Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10242-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for obtaining 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a nitro-substituted coumarin derivative with significant potential in medicinal chemistry. This compound, with the molecular formula C₁₀H₅NO₆ and a molecular weight of 235.15 g/mol , is of interest for its diverse biological activities, including applications as an enzyme inhibitor and in the development of anti-inflammatory and anticancer agents.[1] The electron-withdrawing effects of the nitro group at the 6-position are crucial to its reactivity and intermolecular interactions, making it a valuable scaffold in drug discovery, particularly in targeting EGFR/VEGFR pathways in cancer research.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthetic methods for this compound.
| Parameter | Method 1: Nitration of 2-oxo-2H-chromene-3-carboxylic acid | Method 2: Knoevenagel Condensation |
| Starting Materials | 2-oxo-2H-chromene-3-carboxylic acid, Conc. Nitric Acid, Conc. Sulfuric Acid | 2-Hydroxy-5-nitrobenzaldehyde, Meldrum's Acid |
| Catalyst | - | Piperidine, Acetic Acid |
| Solvent | Sulfuric Acid | Ethanol or Acetonitrile |
| Reaction Temperature | -10 °C | Reflux (78-82 °C) |
| Reaction Duration | Not specified | 4–12 hours |
| Yield | 94.8%[1] | Not specified |
| Melting Point | 234–235 °C[1] | Not specified |
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below.
Method 1: Synthesis via Nitration of 2-oxo-2H-chromene-3-carboxylic acid
This approach involves the direct nitration of the pre-formed coumarin-3-carboxylic acid core. It is a high-yielding method that directly introduces the nitro group at the desired position.
Materials:
-
2-oxo-2H-chromene-3-carboxylic acid
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask equipped with a stirrer, dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid.
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at -10 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture at -10 °C for a specified duration (monitoring by TLC is recommended).
-
Upon completion of the reaction, carefully pour the reaction mixture over crushed ice.
-
The solid precipitate of this compound is then collected by filtration.
-
Wash the product with cold water and dry.
-
Purity can be assessed by melting point analysis and spectroscopic techniques such as ¹H-NMR and ¹³C-NMR to confirm the structural integrity.[1]
Method 2: Synthesis via Knoevenagel Condensation
This method builds the coumarin ring system from acyclic precursors through a Knoevenagel condensation reaction. This is a common and versatile method for synthesizing coumarin derivatives.[2][3][4][5][6]
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine
-
Acetic Acid
-
Ethanol or Acetonitrile
-
Reflux apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of 2-hydroxy-5-nitrobenzaldehyde in ethanol or acetonitrile, add an equimolar amount of Meldrum's acid.[1]
-
Add catalytic amounts of piperidine (0.05–0.15 mmol) and acetic acid (0.05–0.15 mmol) to the reaction mixture.[1]
-
Heat the mixture to reflux (78–80 °C for ethanol; 82 °C for acetonitrile) under an inert atmosphere.[1]
-
Maintain the reflux for 4–12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Further purification can be achieved by recrystallization if necessary.
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for the Knoevenagel condensation synthesis.
References
- 1. This compound | 10242-15-6 | Benchchem [benchchem.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. biomedres.us [biomedres.us]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Properties of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a derivative of the versatile coumarin scaffold, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and biological properties. It details its synthesis, spectral characteristics, and known biological activities, with a focus on its potential as an anticancer agent through the inhibition of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a nitro-substituted coumarin derivative. The presence of the nitro group at the 6-position significantly influences its electronic properties and reactivity.[1]
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₅NO₆ | [1] |
| Molecular Weight | 235.15 g/mol | [1] |
| Appearance | White crystal | [2] |
| Melting Point | 233-234 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| FT-IR (KBr, cm⁻¹) | 3243, 1720, 1616, 1526, 1350, 1233, 1204 | [2] |
| ¹H NMR (DMSO-d₆, δ, ppm) | Data not available | |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Data not available | |
| Mass Spectrometry (m/z) | Data not available |
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported, achieving high yields.
Nitration of 2-oxo-2H-chromene-3-carboxylic acid
This method involves the direct nitration of the parent coumarin-3-carboxylic acid.
-
Reactants : 2-oxo-2H-chromene-3-carboxylic acid, concentrated nitric acid (65%), concentrated sulfuric acid.
-
Procedure : 2-oxo-2H-chromene-3-carboxylic acid is added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of -10°C.
-
Yield : 94.8%.[1]
-
Purification : The purity of the final product is typically confirmed by melting point analysis and spectroscopic techniques such as ¹H-NMR and ¹³C-NMR.[1]
Condensation of 2-Hydroxy-5-nitrobenzaldehyde with Meldrum's Acid
This approach utilizes a Knoevenagel condensation reaction.
-
Reactants : 2-Hydroxy-5-nitrobenzaldehyde, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).
-
Catalysts : Piperidine (0.05–0.15 mmol) and acetic acid (0.05–0.15 mmol).
-
Solvent : Ethanol or acetonitrile.
-
Procedure : The reactants and catalysts are refluxed in the chosen solvent for 4–12 hours under an inert atmosphere (argon or nitrogen). The reaction temperature is typically 78–80°C for ethanol and 82°C for acetonitrile.
-
Purification : For intermediates, flash column chromatography on silica gel is often recommended.
Below is a DOT script for the generalized workflow of the condensation synthesis method.
Biological Activity and Mechanism of Action
This compound has garnered attention for its potential therapeutic applications, particularly in oncology.
Anticancer Activity
This compound is being investigated for its anticancer properties, with a proposed mechanism involving the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are key players in cancer cell proliferation, survival, and angiogenesis.
Table 3: Anticancer Activity of Related Coumarin Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Azaheterocyclic coumarin derivatives | A549 (Lung) | 1.05 - 3.98 | [2] |
| Coumarin derivatives | MCF-7 (Breast) | 1.24 - 1.65 | [3] |
| Coumarin-triazole-glycosyl hybrids | A549 (Lung) | 0.12 - 0.93 | [4] |
Mechanism of Action: EGFR/VEGFR-2 Inhibition
The binding of growth factors like EGF and VEGF to their respective receptors, EGFR and VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MAPK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][5] this compound is thought to exert its anticancer effects by inhibiting the kinase activity of both EGFR and VEGFR-2, thereby blocking these downstream signals.
The following DOT script visualizes the simplified EGFR/VEGFR-2 signaling pathway and the proposed point of inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment : Cells are treated with various concentrations of the test compound (dissolved in DMSO) and incubated for 48-72 hours. Control wells include vehicle (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
The general workflow for an MTT assay is depicted in the following DOT script.
Kinase Inhibition Assay (General Protocol)
To determine the inhibitory effect of the compound on EGFR and VEGFR-2 kinase activity, a luminescence-based assay can be employed.
-
Reaction Setup : The assay is typically performed in a 96-well or 384-well plate. The reaction mixture includes the recombinant kinase (EGFR or VEGFR-2), a suitable substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound at various concentrations.
-
Kinase Reaction : The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).
-
Signal Detection : A reagent such as ADP-Glo™ is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence signal is read using a microplate reader.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion
This compound presents a promising scaffold for the development of novel anticancer agents. Its synthetic accessibility and potential to dually target the EGFR and VEGFR-2 signaling pathways make it a compound of considerable interest. Further detailed investigations into its full physicochemical properties, a comprehensive biological evaluation including the determination of specific IC₅₀ values against a panel of cancer cell lines, and in-depth mechanistic studies are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource to aid in these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (CAS 10242-15-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 10242-15-6). This nitro-substituted coumarin derivative has garnered significant interest within the medicinal chemistry landscape due to its potential as an enzyme inhibitor and its promising applications in the development of novel anti-inflammatory and anticancer therapeutics. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, with a particular focus on its role as an inhibitor of EGFR/VEGFR signaling pathways. Experimental methodologies are described in detail to facilitate further research and development.
Chemical and Physical Properties
This compound is a nitro-substituted derivative of chromene. The presence of the nitro group at the 6-position significantly influences its electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10242-15-6 | [1] |
| Molecular Formula | C₁₀H₅NO₆ | [1] |
| Molecular Weight | 235.15 g/mol | [1] |
| IUPAC Name | 6-nitro-2-oxochromene-3-carboxylic acid | |
| Melting Point | 234–235 °C | [1] |
| Appearance | White crystal | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Source |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.50 (s, 1H, COOH), 8.52 (s, 1H, C4-H), 7.43 (s, 1H, C5-H), 6.48 (s, 1H, C8-H) | |
| IR (KBr) | 3243 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O, lactone), 1616 cm⁻¹ (C=C), 1526 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch) | [2] |
Synthesis Protocols
Two primary synthetic routes have been reported for the preparation of this compound. The following sections provide detailed experimental protocols for each method.
Method 1: Nitration of 2-oxo-2H-chromene-3-carboxylic acid
This method involves the direct nitration of the parent coumarin compound and is reported to achieve a high yield.[1]
Experimental Protocol:
-
Dissolution: Dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid at a temperature of -10°C.
-
Nitration: Slowly add concentrated nitric acid (65%) to the solution while maintaining the temperature at -10°C.
-
Reaction: Stir the reaction mixture at this temperature for a specified duration to ensure complete nitration.
-
Quenching: Pour the reaction mixture over crushed ice to precipitate the product.
-
Filtration and Washing: Filter the resulting solid and wash thoroughly with cold water to remove any residual acid.
-
Drying: Dry the purified product under vacuum.
-
Purity Validation: Confirm the purity of the synthesized compound by melting point analysis (234–235°C) and spectroscopic techniques such as ¹H-NMR and ¹³C-NMR.[1]
Diagram 1: Synthesis of this compound via Nitration
Caption: Workflow for the synthesis of this compound.
Method 2: Condensation of 2-Hydroxy-5-nitrobenzaldehyde with Meldrum's Acid
This alternative synthesis route proceeds via a Knoevenagel condensation mechanism.
Experimental Protocol:
-
Reactant Mixture: In a suitable solvent such as ethanol or acetonitrile, combine 2-hydroxy-5-nitrobenzaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).
-
Catalysis: Add catalytic amounts of piperidine and acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (78–80°C for ethanol) and maintain for 4-12 hours under an inert atmosphere.
-
Cooling and Precipitation: Cool the reaction to room temperature to allow the product to precipitate.
-
Filtration: Collect the precipitate by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.
Biological Activity and Potential Applications
This compound has been identified as a promising candidate in drug discovery, particularly in the field of oncology. Its mechanism of action is believed to involve the inhibition of key signaling pathways implicated in tumor growth and angiogenesis.
Anticancer Activity: Targeting EGFR/VEGFR Pathways
The compound has been investigated for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[1] These pathways are critical for cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The inhibition of these pathways can lead to a reduction in tumor growth and metastasis.
Diagram 2: EGFR/VEGFR Signaling Pathway Inhibition
Caption: Inhibition of EGFR and VEGFR signaling pathways.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of this compound, standard in vitro assays can be employed.
3.2.1. EGFR/VEGFR Kinase Assay (General Protocol)
This assay measures the ability of the compound to inhibit the kinase activity of EGFR and VEGFR.
-
Reagents: Recombinant human EGFR/VEGFR kinase, appropriate peptide substrate, ATP, and assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a microplate, combine the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
3.2.2. Cell Viability (MTT) Assay (General Protocol)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line HT-29 or leukemia K562 cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place.
Conclusion
This compound is a synthetically accessible coumarin derivative with significant potential in medicinal chemistry. Its demonstrated ability to target key oncogenic signaling pathways, such as EGFR and VEGFR, makes it a compelling candidate for further investigation as an anticancer agent. The detailed synthetic and biological evaluation protocols provided in this guide are intended to support and accelerate future research in this area. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic profile, and in vivo efficacy.
References
An In-depth Technical Guide to 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a nitro-substituted coumarin derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a crystalline solid with the molecular formula C₁₀H₅NO₆ and a molecular weight of 235.15 g/mol .[1][2] The presence of the electron-withdrawing nitro group at the 6-position significantly influences the molecule's electronic properties and reactivity.[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10242-15-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₅NO₆ | [1][2] |
| Molecular Weight | 235.15 g/mol | [1][2] |
| Melting Point | 233-234 °C | [5] |
| Appearance | White crystal | [5] |
| InChI Key | VZOCWMKJXRWWFI-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are summarized in Table 2.
| Spectroscopic Technique | Data | Reference |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.50 (s, 1H, COOH), 8.52 (s, 1H, C4-H), 7.43 (s, 1H, C5-H), 6.48 (s, 1H, C8-H) | [1] |
| IR (KBr) | 3243, 1720, 1616, 1526, 1350, 1233, 1204 cm⁻¹ | [5] |
| IR (KBr) | 1686 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch) | [1] |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported: the nitration of a precursor and a condensation reaction.
Method 1: Nitration of 2-oxo-2H-chromene-3-carboxylic acid
This method involves the direct nitration of 2-oxo-2H-chromene-3-carboxylic acid.
Experimental Protocol:
-
Dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid at -10°C.
-
Add a mixture of concentrated nitric acid (65%) and sulfuric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified duration.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent to obtain pure this compound. A high yield of 94.8% has been reported for this method.[1]
Method 2: Knoevenagel Condensation
This approach utilizes the Knoevenagel condensation of 2-Hydroxy-5-nitrobenzaldehyde with Meldrum's acid.[1]
Experimental Protocol:
-
To a solution of 2-Hydroxy-5-nitrobenzaldehyde and Meldrum's acid in a suitable solvent (e.g., ethanol or acetonitrile), add catalytic amounts of piperidine and acetic acid.[1]
-
Reflux the reaction mixture for 4-12 hours under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization.
Caption: Synthetic routes to this compound.
Biological Activities and Potential Applications
This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.
Anticancer and Anti-inflammatory Potential
This compound has been investigated for its potential as an anticancer and anti-inflammatory agent.[1] The nitro group is believed to play a crucial role in its mechanism of action, possibly through reduction to reactive intermediates that can interact with cellular targets.[1] It has been suggested to target EGFR/VEGFR pathways in anticancer research.[1]
Enzyme Inhibition
The molecule's ability to form hydrogen bonds and participate in π-π stacking interactions contributes to its potential as an enzyme inhibitor.[1] These interactions are critical for the binding affinity to target proteins.
Caption: A logical workflow for the development of drugs based on the core structure.
Role in Organic Synthesis
Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds, which are foundational for the development of novel materials with unique properties.[1] The functional groups present—the carboxylic acid, the nitro group, and the coumarin core—offer multiple sites for chemical modification, including reduction, substitution, and esterification.[1]
Conclusion
This compound is a versatile compound with a well-defined structure and accessible synthetic routes. Its promising biological activities, particularly in the realm of anticancer and anti-inflammatory research, coupled with its utility as a synthetic intermediate, underscore its importance for further investigation by researchers in medicinal chemistry, drug discovery, and materials science. The detailed experimental protocols and structured data presented in this guide aim to facilitate and inspire future research and development efforts centered on this valuable molecule.
References
A Comprehensive Technical Guide to 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a derivative of the coumarin scaffold, has garnered significant attention in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a particular focus on its role as a potential anticancer agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
IUPAC Name: this compound
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is crucial for its identification, characterization, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₅NO₆ |
| Molecular Weight | 235.15 g/mol |
| CAS Number | 10242-15-6 |
| Appearance | White to pale yellow solid |
| Melting Point | 234-236 °C |
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.89 (s, 1H, H-4), 8.41 (dd, J = 9.2, 2.8 Hz, 1H, H-7), 8.24 (d, J = 2.8 Hz, 1H, H-5), 7.68 (d, J = 9.2 Hz, 1H, H-8), 3.5 (br s, 1H, COOH) |
| IR (KBr, cm⁻¹) | 3400-2500 (O-H stretch of carboxylic acid), 1745 (C=O stretch of lactone), 1695 (C=O stretch of carboxylic acid), 1610, 1570, 1480 (aromatic C=C stretch), 1520, 1340 (N-O stretch of nitro group) |
Synthesis of this compound
The primary synthetic route for this compound involves the nitration of the parent compound, 2-oxo-2H-chromene-3-carboxylic acid. A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Nitration of 2-oxo-2H-chromene-3-carboxylic acid
Materials:
-
2-oxo-2H-chromene-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid. The mixture should be stirred continuously in an ice bath to maintain a low temperature.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution. The temperature should be carefully monitored and maintained below 10°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the completion of the reaction.
-
Pour the reaction mixture onto crushed ice with constant stirring. This will cause the product to precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Synthesis workflow for this compound.
Biological Activity and Potential Therapeutic Applications
This compound has demonstrated promising biological activities, particularly as an anticancer agent. Preliminary studies suggest that its mechanism of action may involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1]
Anticancer Activity
While specific IC₅₀ values for this compound are not extensively reported in the public domain, the broader class of coumarin derivatives has shown significant cytotoxic effects against various cancer cell lines. The nitro group at the 6-position is believed to enhance the anticancer potential of the coumarin scaffold. In vitro studies on similar nitro-coumarin derivatives have demonstrated their ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
Inhibition of EGFR and VEGFR Signaling Pathways
The EGFR and VEGFR signaling pathways are critical for tumor growth, angiogenesis, and metastasis.[2][3][4][5] EGFR activation leads to cell proliferation, while VEGFR activation is essential for the formation of new blood vessels that supply nutrients to the tumor. The dual inhibition of these pathways is a well-established strategy in cancer therapy.[3][5] It is hypothesized that this compound may act as a dual inhibitor of EGFR and VEGFR, thereby exerting its anticancer effects.
Hypothesized inhibition of EGFR and VEGFR signaling pathways.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is well-established, and its potential to inhibit critical cancer-related signaling pathways warrants further investigation. This technical guide provides a foundational understanding of this compound, which can aid researchers in designing future studies to fully elucidate its therapeutic potential and mechanism of action. Further research, including comprehensive in vitro and in vivo studies, is necessary to validate its efficacy and safety profile for potential clinical applications.
References
- 1. This compound | 10242-15-6 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a nitro-substituted derivative of the coumarin scaffold, has emerged as a molecule of significant interest in medicinal chemistry.[1] Its structural features, particularly the presence of the nitro group and the carboxylic acid moiety on the chromene ring, suggest a potential for diverse biological activities. While extensive research has been conducted on various derivatives of coumarin-3-carboxylic acid, the precise mechanism of action of the 6-nitro variant remains an area of active investigation. This technical guide synthesizes the current understanding, plausible mechanisms, and relevant experimental approaches to elucidate the biological function of this compound.
Postulated Mechanisms of Action
The primary mechanism of action for this compound is theorized to revolve around two key aspects of its structure: the reactivity of the nitro group and its potential to act as an enzyme inhibitor.
Reductive Activation of the Nitro Group: A prevailing hypothesis is that the nitro group can be enzymatically reduced within the cellular environment to form reactive nitroso, hydroxylamino, and amino intermediates. These reactive species can then covalently modify and inactivate critical cellular macromolecules, such as proteins and nucleic acids, leading to the disruption of cellular processes.[1]
Enzyme Inhibition: The coumarin scaffold is a well-known pharmacophore present in numerous bioactive compounds. It is postulated that this compound may act as an inhibitor of various enzymes. The electron-withdrawing nature of the nitro group at the 6-position can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to the active sites of target enzymes.[1]
Potential Cellular Targets and Signaling Pathways
While direct experimental evidence for the specific cellular targets of this compound is limited, its structural similarity to other researched coumarins suggests potential involvement in key signaling pathways implicated in cancer and other diseases.
EGFR/VEGFR Signaling Pathways: There is speculation that this compound could play a role in anticancer research by targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[1] These pathways are crucial for tumor growth, proliferation, and angiogenesis. Inhibition of these pathways is a well-established strategy in cancer therapy. The proposed interaction is likely through competitive binding at the ATP-binding site of the kinase domain of these receptors.
Biological Activities of Structurally Related Compounds
The biological activities of various derivatives of coumarin-3-carboxylic acid provide valuable insights into the potential therapeutic applications of the 6-nitro analog.
| Compound Class | Biological Activity | Reference |
| 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid pyridyl esters | Human leukocyte elastase inhibitors | |
| 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives | P2Y6 receptor antagonists | |
| Coumarin-3-carboxylic acid derivatives | Lactate transport inhibitors | |
| Halogenated 3-nitro-2H-chromenes | Antibacterial agents |
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of in vitro and cell-based assays are required.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory potential of the compound against specific enzymes, such as EGFR and VEGFR kinases.
General Protocol (Kinase-Glo® Luminescent Assay):
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and the specific kinase (e.g., recombinant human EGFR or VEGFR). The substrate for the kinase reaction will also be required.
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent ATP detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the effect of the compound on cellular processes such as proliferation, viability, and apoptosis in relevant cell lines.
General Protocol (MTT Assay for Cell Viability):
-
Cell Culture: Plate cells (e.g., A549 lung cancer cells, which express EGFR) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
While the precise mechanism of action of this compound is not yet fully elucidated, its chemical structure and the biological activities of related compounds suggest a promising future in drug discovery. The prevailing hypotheses point towards a mechanism involving reductive activation of the nitro group and/or inhibition of key cellular enzymes, potentially within the EGFR and VEGFR signaling cascades.
Future research should focus on a systematic evaluation of this compound against a panel of kinases and other relevant enzymes to identify its primary molecular targets. Detailed cellular studies are also necessary to understand its effects on signaling pathways and to confirm its potential as an anticancer or anti-inflammatory agent. The experimental protocols outlined in this guide provide a framework for these crucial next steps in unraveling the therapeutic potential of this intriguing molecule.
References
An In-depth Technical Guide to the Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as anticancer agents through the inhibition of key signaling pathways. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data for a range of synthesized derivatives. Furthermore, it visualizes the relevant biological pathways to offer a complete picture for researchers in the field.
Introduction
Coumarins, or 2H-chromen-2-ones, are a large class of benzopyrone-containing heterocyclic compounds of both natural and synthetic origin. They are known to exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group at the 6-position of the coumarin scaffold, combined with a carboxylic acid or its derivative at the 3-position, has been shown to be a promising strategy for the development of potent enzyme inhibitors. Specifically, this compound derivatives have been investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.
This guide will focus on the two primary synthetic pathways to the this compound core and subsequent derivatization of the carboxylic acid moiety into esters and amides.
Synthesis of the Core Structure: this compound
There are two main approaches to synthesizing the this compound core:
-
Route A: Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound.
-
Route B: Nitration of a pre-existing 2-oxo-2H-chromene-3-carboxylic acid.
The following diagram illustrates these two synthetic workflows.
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
Introduction
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a nitro-substituted coumarin derivative with significant potential in medicinal chemistry and materials science.[1] Coumarins, a class of benzopyrone compounds, are known for their diverse biological activities, and the introduction of a nitro group at the 6-position can modulate these properties, making it a valuable scaffold for drug development, particularly as an enzyme inhibitor and in the research of anti-inflammatory and anticancer agents.[1] This document provides detailed protocols for two primary synthetic routes to obtain this compound: the Knoevenagel condensation of a substituted salicylaldehyde with Meldrum's acid and the direct nitration of a coumarin precursor.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two primary synthesis methods for this compound.
| Parameter | Method 1: Knoevenagel Condensation | Method 2: Nitration of Coumarin Precursor |
| Starting Materials | 2-Hydroxy-5-nitrobenzaldehyde, Meldrum's Acid | 2-Oxo-2H-chromene-3-carboxylic acid, Conc. Nitric Acid, Conc. Sulfuric Acid |
| Catalyst | Piperidine, Acetic Acid | Sulfuric Acid (acts as catalyst and solvent) |
| Solvent | Ethanol or Acetonitrile | Concentrated Sulfuric Acid |
| Reaction Temperature | Reflux (78-82°C) | -10°C to 5°C |
| Reaction Time | 4–12 hours | ~3 hours to overnight |
| Reported Yield | Good to excellent | Up to 94.8%[1] |
| Melting Point | 234–235°C | 234–235°C[1] |
| Molecular Formula | C₁₀H₅NO₆ | C₁₀H₅NO₆ |
| Molecular Weight | 235.15 g/mol | 235.15 g/mol |
Experimental Protocols
Method 1: Synthesis via Knoevenagel Condensation
This protocol details the synthesis of this compound through the Knoevenagel condensation of 2-hydroxy-5-nitrobenzaldehyde and Meldrum's acid.[1] This reaction is typically catalyzed by a weak base like piperidine.
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine
-
Acetic Acid
-
Ethanol (or Acetonitrile)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-nitrobenzaldehyde (1 mmol) and Meldrum's acid (1.1 mmol).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask. To this suspension, add piperidine (0.1 mmol) followed by acetic acid (0.1 mmol) while stirring.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain a gentle reflux for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H-NMR and ¹³C-NMR to confirm its structure and purity.[1]
Method 2: Synthesis via Nitration
This protocol describes the synthesis by nitrating the parent compound, 2-oxo-2H-chromene-3-carboxylic acid, using a mixture of concentrated nitric and sulfuric acids.[1][2]
Materials:
-
2-Oxo-2H-chromene-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 65%)[1]
-
Ice bath
-
Beaker
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
Preparation of Nitrating Mixture: In a beaker placed in an ice bath, carefully and slowly add concentrated nitric acid (0.4 mL) to concentrated sulfuric acid (1.2 mL) with constant stirring. Maintain the temperature between 0–5°C.[2]
-
Dissolving the Starting Material: In a separate flask, dissolve 2-oxo-2H-chromene-3-carboxylic acid (1 g) in concentrated sulfuric acid (15 mL). Cool this solution in an ice bath to between -10°C and 0°C.[1][2]
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the coumarin precursor using a dropping funnel. Ensure the temperature of the reaction mixture is maintained at or below 5°C throughout the addition.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours, then allow it to stir overnight, with the temperature gradually rising.[2]
-
Product Precipitation: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. A solid precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying and Characterization: Dry the product, which can be further purified by recrystallization from ethanol.[2] Confirm the product's identity and purity by melting point analysis (expected: 234–235°C) and NMR spectroscopy.[1]
Visualizations
Caption: Comparative workflow of the two main synthesis routes for the target compound.
Caption: Step-by-step experimental workflow for the Knoevenagel condensation method.
References
Application Notes and Protocols: Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Among them, 6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a key intermediate in the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents. The introduction of a nitro group at the C6 position can significantly influence the molecule's electronic properties and biological activity. The Knoevenagel condensation is a versatile and efficient method for the synthesis of the coumarin scaffold, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group. This document provides detailed protocols for the synthesis of this compound using this classical organic reaction.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 10242-15-6 | [1] |
| Molecular Formula | C₁₀H₅NO₆ | [1] |
| Molecular Weight | 235.15 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 233-234 °C | [2] |
| Yield | 94% | [2] |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.50 (s, 1H, COOH), 8.52 (s, 1H, C4-H), 7.43 (s, 1H, C5-H), 6.48 (s, 1H, C8-H) | [1] |
| IR (KBr, cm⁻¹) | 3243, 1720, 1616, 1526, 1350, 1233, 1204 | [2] |
Experimental Protocols
This section details the methodology for the synthesis of this compound via the Knoevenagel condensation of 5-nitrosalicylaldehyde and Meldrum's acid.
Materials and Reagents
-
5-Nitrosalicylaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine
-
Glacial Acetic Acid
-
Ethanol (Reagent Grade)
-
Hydrochloric Acid (HCl), dilute solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitrosalicylaldehyde (1 equivalent) and Meldrum's acid (1.1 equivalents) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification:
-
Suspend the crude product in deionized water and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This step ensures the complete protonation of the carboxylic acid.
-
Stir the suspension for 30 minutes, then filter the solid product.
-
Wash the purified solid with deionized water until the washings are neutral.
-
Dry the final product in a vacuum oven at 60-70°C to a constant weight.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using melting point determination, ¹H NMR, and FT-IR spectroscopy.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols: Nitration of 2-oxo-2H-chromene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-oxo-2H-chromene-3-carboxylic acid, also known as coumarin-3-carboxylic acid, is a versatile scaffold in medicinal chemistry and materials science. The introduction of a nitro group onto the coumarin ring can significantly modulate its electronic properties and biological activity. This document provides a detailed protocol for the nitration of 2-oxo-2H-chromene-3-carboxylic acid, focusing on the synthesis of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid. This derivative serves as a key intermediate for the synthesis of various bioactive compounds, including potential anticancer agents targeting EGFR/VEGFR pathways.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Yield (%) | Melting Point (°C) |
| This compound | C₁₀H₅NO₆ | 235.15 | 94.8 | 234–235 |
Experimental Protocol
This protocol details the nitration of 2-oxo-2H-chromene-3-carboxylic acid to yield this compound.[1]
Materials:
-
2-oxo-2H-chromene-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 65%)
-
Ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid.
-
Cooling: Place the flask in an ice bath and cool the mixture to -10°C with continuous stirring.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (65%) dropwise to the cooled solution using a dropping funnel. Maintain the temperature of the reaction mixture at -10°C throughout the addition.
-
Reaction: After the complete addition of nitric acid, continue stirring the mixture at -10°C for a specified period to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Precipitation and Filtration: A precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any residual acid.
-
Drying: Dry the purified product, for instance, in a desiccator over a suitable drying agent.
-
Purity Confirmation: The purity of the synthesized compound can be confirmed by melting point analysis and spectroscopic techniques such as ¹H-NMR and ¹³C-NMR to verify its structural integrity.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the nitration of 2-oxo-2H-chromene-3-carboxylic acid.
Caption: Experimental workflow for the nitration of 2-oxo-2H-chromene-3-carboxylic acid.
References
Application Notes and Protocols for the Purification of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a compound class known for its diverse biological activities. The purity of this compound is crucial for its application in medicinal chemistry, particularly in areas like enzyme inhibition and the development of anti-inflammatory and anticancer agents. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established chemical principles and available data.
While specific recrystallization data for this compound is not extensively detailed in the public domain, this protocol is derived from the general solubility characteristics of related coumarin-3-carboxylic acids and standard laboratory practices. For instance, related compounds like coumarin-3-carboxylic acid itself are soluble in dimethyl sulfoxide (DMSO).[1] The synthesis of the target compound often involves solvents such as ethanol or acetonitrile.[2] These solvents, along with others commonly used for polar organic molecules, are considered in the following protocol.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following table summarizes potential solvents and their relevant properties for the recrystallization of this compound.
| Solvent System | Rationale for Selection | Expected Solubility Profile | Potential for Impurity Removal |
| Ethanol | Commonly used in the synthesis of the target compound, suggesting good solubility at reflux.[2] | High solubility at boiling point, lower solubility at 0-4 °C. | Effective for removing less polar impurities. |
| Acetonitrile | Another solvent used in the synthesis of the target compound.[2] | Similar to ethanol, good solubility at reflux. | Useful for removing impurities with different polarity profiles than ethanol. |
| Ethanol/Water | The addition of water as an anti-solvent can significantly decrease the solubility of the polar compound at lower temperatures, promoting crystallization. | High solubility in hot ethanol, precipitation upon addition of cold water. | Excellent for removing highly polar and some non-polar impurities. |
| Acetic Acid | Carboxylic acids often show good solubility in acetic acid. | Good solubility at elevated temperatures. | Can be effective but may be difficult to remove completely from the final product. |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound by recrystallization.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Distilled water (if using a co-solvent system)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Protocol: Single Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring continuously. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove residual solvent. The reported melting point of this compound is 234–235°C.[2]
Protocol: Two-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in which it is highly soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the recrystallization process.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Two-Solvent Recrystallization.
References
Application Notes and Protocols for the Purification of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative containing both a nitro group and a carboxylic acid moiety. These functional groups impart significant polarity and acidic character to the molecule, which can present challenges during purification. Flash column chromatography is a rapid and efficient technique for the purification of organic compounds.[1] This document provides a detailed protocol and application notes for the purification of this compound using flash column chromatography, based on established principles for the separation of polar and acidic molecules.
Due to the acidic nature of the target compound, interactions with the slightly acidic silica gel stationary phase can lead to peak tailing.[2] To mitigate this, the inclusion of a small percentage of an acidic modifier, such as acetic acid, in the mobile phase is recommended. This suppresses the ionization of the carboxylic acid, leading to a more symmetrical peak shape and improved separation.[3]
Experimental Protocols
1. Materials and Equipment
-
Stationary Phase: Silica gel, 60 Å pore size, 40-63 µm particle size.
-
Mobile Phase Solvents:
-
Hexane (non-polar)
-
Ethyl acetate (polar)
-
Methanol (highly polar)
-
Dichloromethane
-
Acetic acid (modifier)
-
-
Sample: Crude this compound.
-
Equipment:
-
Flash chromatography system (e.g., CombiFlash®, Biotage®) or a manually assembled glass column.
-
Appropriate size flash column packed with silica gel.
-
Sample loading cartridge (for dry loading).
-
Fraction collector or test tubes.
-
Thin Layer Chromatography (TLC) plates (silica gel coated), TLC tank, and UV lamp.
-
Rotary evaporator.
-
2. Mobile Phase Selection and Preparation
The selection of an appropriate mobile phase is critical for successful separation. Given the polar nature of this compound, a solvent system with a significant polar component will be required. A common starting point for polar compounds is a mixture of ethyl acetate and hexane or methanol and dichloromethane.[4]
-
Recommended Starting Solvent System: A gradient of ethyl acetate in hexane.
-
Acidic Modifier: Add 0.1-1% acetic acid to the mobile phase to reduce peak tailing.
3. Thin Layer Chromatography (TLC) Analysis
Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 70:30 hexane:ethyl acetate) with 0.5% acetic acid.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[3]
4. Column Preparation
-
Select a column size appropriate for the amount of crude material to be purified.[5]
-
If packing manually, dry pack the column with silica gel.[3]
-
Equilibrate the packed column by flushing with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid) for several column volumes.
5. Sample Loading
Dry loading is recommended for compounds that are not readily soluble in the initial mobile phase.[6]
-
Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., methanol or acetone).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[6]
-
Load the dried sample onto the top of the equilibrated column or into a solid load cartridge.
-
Carefully add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[3]
6. Elution and Fraction Collection
-
Begin the elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 50% ethyl acetate over 20-30 column volumes.
-
Collect fractions throughout the run. The size of the fractions should be appropriate for the column dimensions.[5]
-
Monitor the elution of the compound using a UV detector or by spotting fractions on a TLC plate and visualizing under a UV lamp.
7. Post-Purification
-
Combine the fractions containing the pure product.
-
Remove the mobile phase using a rotary evaporator.
-
The purified this compound can be further dried under high vacuum.
Data Presentation
The following table summarizes the recommended parameters for the flash column chromatography purification of this compound. These are starting parameters and may require optimization.
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase A | Hexane with 0.5% Acetic Acid |
| Mobile Phase B | Ethyl Acetate with 0.5% Acetic Acid |
| Elution Profile | Gradient Elution |
| Gradient | 5% B to 50% B over 25 column volumes |
| Sample Loading | Dry loading with silica gel |
| Detection | UV (wavelengths to monitor will depend on the compound's UV-Vis spectrum) |
| Target TLC Rf | ~0.3 in the elution solvent mixture |
Mandatory Visualization
References
Application Note: ¹H NMR Characterization of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a substituted coumarin derivative of significant interest in medicinal chemistry and materials science.[1] Coumarins are a class of compounds known for their diverse biological activities, and the introduction of a nitro group can modulate these properties, making this compound a valuable intermediate for the synthesis of novel bioactive molecules.[1] Accurate structural elucidation is paramount for quality control and for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous characterization of such organic compounds.[2][3] This application note provides a detailed protocol for the ¹H NMR characterization of this compound, including sample preparation, data acquisition, and spectral interpretation.
Chemical Structure
The structure of this compound with proton assignments for NMR is shown below. The key protons for analysis are the acidic proton of the carboxylic acid (COOH) and the four aromatic protons on the chromene ring system (H-4, H-5, H-7, and H-8).
Figure 1. Structure of this compound with proton numbering.
Experimental Protocol
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.
Materials and Instrumentation
-
Compound: this compound (Molecular Weight: 235.15 g/mol )[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tubes, micropipette, analytical balance, vortex mixer.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. DMSO-d₆ is a suitable solvent for this compound and will allow for the observation of the exchangeable carboxylic acid proton.[2]
-
Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure the compound is completely dissolved. A brief sonication may be applied if dissolution is slow.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set up a standard ¹H NMR experiment with the following typical parameters:
-
Pulse Sequence: zg30 (or equivalent)
-
Temperature: 298 K (25 °C)
-
Spectral Width: -2 to 16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
-
Acquire the Free Induction Decay (FID) data.
Data Processing
-
Apply a Fourier Transform (FT) to the acquired FID.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
Data Analysis and Results
The ¹H NMR spectrum provides distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the nitro group and the coumarin core significantly influences the chemical shifts of the aromatic protons, typically shifting them downfield.
¹H NMR Spectral Data Summary
The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~13.5 | Broad Singlet (br s) | - | 1H |
| H-4 | ~8.9 | Singlet (s) | - | 1H |
| H-5 | ~8.5 | Doublet (d) | J = 2.5 Hz | 1H |
| H-7 | ~8.4 | Doublet of Doublets (dd) | J = 9.0, 2.5 Hz | 1H |
| H-8 | ~7.8 | Doublet (d) | J = 9.0 Hz | 1H |
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.
Interpretation:
-
COOH (δ ~13.5): The carboxylic acid proton appears as a broad singlet at a very downfield chemical shift, which is characteristic for this functional group and confirms its presence.
-
H-4 (δ ~8.9): This proton is on the α,β-unsaturated lactone ring and adjacent to the carboxylic acid group. It appears as a sharp singlet as it has no adjacent proton neighbors.
-
Aromatic Protons (δ 7.8-8.5):
-
H-5 (δ ~8.5): This proton is ortho to the nitro group and shows a doublet due to coupling with H-7. The coupling constant is small (~2.5 Hz), which is typical for meta-coupling.
-
H-7 (δ ~8.4): This proton is coupled to both H-8 (ortho-coupling, J ≈ 9.0 Hz) and H-5 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.
-
H-8 (δ ~7.8): This proton appears as a doublet due to its ortho-coupling with H-7 (J ≈ 9.0 Hz).
-
Visualization of Experimental Workflow
The logical flow from sample handling to final structural confirmation can be visualized as follows.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. The protocol described herein provides a reliable method for sample preparation and data acquisition. The resulting spectrum exhibits a unique and predictable pattern of chemical shifts and coupling constants, allowing for the unambiguous assignment of all protons and confirming the molecular structure. This characterization is a critical step in the quality assessment for its use in further research and development.
References
Application Note: 13C NMR Analysis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data analysis for the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid. This compound is of significant interest in medicinal chemistry and drug development due to the pharmacological potential of the coumarin scaffold. Accurate characterization of its molecular structure is crucial for understanding its bioactivity and for quality control in synthetic processes. This document outlines the experimental procedure for acquiring ¹³C NMR data and presents a comprehensive analysis of the chemical shifts, supported by data from relevant literature.
Introduction
This compound is a derivative of coumarin, a class of compounds known for a wide range of biological activities. The introduction of a nitro group at the C-6 position and a carboxylic acid group at the C-3 position significantly influences the molecule's electronic properties and potential biological interactions. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon skeleton. This note details the methodology for obtaining and interpreting the ¹³C NMR spectrum of this specific coumarin derivative.
Data Presentation
The ¹³C NMR spectral data for this compound, synthesized and characterized, is summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 158.5 |
| C-3 | 118.2 |
| C-4 | 148.9 |
| C-4a | 118.9 |
| C-5 | 129.5 |
| C-6 | 144.8 |
| C-7 | 122.3 |
| C-8 | 118.0 |
| C-8a | 156.7 |
| -COOH | 163.4 |
Note: The assignments are based on data from analogous compounds and spectral interpretation. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
The following protocol outlines the general procedure for the preparation of a sample of this compound for ¹³C NMR analysis and the parameters for data acquisition.
Sample Preparation
-
Dissolution: Accurately weigh approximately 15-20 mg of dry this compound powder.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and its residual solvent peak can be used as a secondary reference.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is also common practice.
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 or similar pulse program).
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration to achieve an adequate signal-to-noise ratio).
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): Approximately 1.0-1.5 seconds.
-
Pulse Width (p1): A 30° or 90° pulse, calibrated for the specific probe.
-
Decoupling: Broadband proton decoupling (e.g., garp or waltz16).
Data Analysis and Interpretation
The assignment of the carbon signals is based on established chemical shift ranges for coumarin derivatives and the electronic effects of the substituents. The electron-withdrawing nitro group at C-6 is expected to deshield adjacent carbons, while the carboxylic acid group at C-3 will influence the chemical shifts of the pyrone ring carbons.
Mandatory Visualizations
The following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for the ¹³C NMR analysis.
Caption: Molecular structure and key carbon numbering.
Caption: Experimental workflow for 13C NMR analysis.
Application Notes and Protocols for the Infrared Spectroscopy of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative containing a nitro group and a carboxylic acid moiety. Coumarins are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of such compounds. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This document provides a detailed protocol for obtaining and interpreting the IR spectrum of this compound.
Molecular Structure and Key Functional Groups
The key functional groups in this compound that are identifiable by IR spectroscopy include:
-
Carboxylic acid (-COOH)
-
α,β-Unsaturated lactone (within the coumarin ring system)
-
Aromatic nitro group (-NO₂)
-
Aromatic ring (C=C and C-H bonds)
Each of these groups has characteristic absorption frequencies in the infrared spectrum.
Expected Infrared Absorption Data
The following table summarizes the expected characteristic IR absorption bands for this compound. The presence of conjugation in the coumarin ring system can influence the exact position of these bands.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching | Broad, Strong |
| ~3100 - 3000 | Aromatic (C-H) | Stretching | Medium to Weak |
| ~1760 - 1710 | Lactone (C=O) | Stretching | Strong |
| ~1725 - 1680 | Carboxylic Acid (C=O) | Stretching | Strong |
| ~1600 - 1585 & 1500 - 1400 | Aromatic (C=C) | Stretching | Medium |
| ~1550 - 1475 | Nitro (N-O) | Asymmetric Stretching | Strong |
| ~1360 - 1290 | Nitro (N-O) | Symmetric Stretching | Strong |
| ~1320 - 1210 | Carboxylic Acid (C-O) | Stretching | Medium |
| ~1440 - 1395 & 950 - 910 | Carboxylic Acid (O-H) | Bending | Medium |
Note: The carbonyl (C=O) stretching frequencies of the lactone and the carboxylic acid may overlap. Conjugation with the aromatic ring and the double bond in the pyrone ring typically lowers the C=O stretching frequency.[1][2] The broadness of the O-H stretch in the carboxylic acid is a result of hydrogen bonding.[3][4] Aromatic nitro compounds characteristically show two strong bands for the asymmetric and symmetric stretching of the NO₂ group.[5][6][7]
Experimental Protocol: Acquiring the FT-IR Spectrum
This protocol outlines the procedure for acquiring a Fourier-Transform Infrared (FT-IR) spectrum of solid this compound using the potassium bromide (KBr) pellet method.
Materials and Equipment
-
This compound (solid sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure
-
Sample and KBr Preparation:
-
Gently grind a small amount of KBr (approximately 100-200 mg) in an agate mortar to a fine powder. If necessary, dry the KBr under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the O-H stretching region of the spectrum.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Add the sample to the ground KBr in the mortar.
-
-
Mixing:
-
Thoroughly mix the sample and KBr by gentle grinding with the pestle for several minutes. The goal is to achieve a homogenous mixture with a very fine particle size to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet-forming die.
-
Distribute the powder evenly in the die.
-
Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric CO₂ and water vapor absorptions.[8]
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[8][9] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in this compound as detailed in the data table above.
-
Visualizations
Experimental Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis of this compound.
Key Functional Groups and Their IR Regions
Caption: Key functional groups and their characteristic IR absorption regions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. ijres.org [ijres.org]
Application Notes and Protocols for Assessing the Anticancer Activity of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid on HT-29 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives, a significant class of heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. One such derivative, 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, is a subject of investigation for its potential as a therapeutic agent against colorectal cancer. The HT-29 human colorectal adenocarcinoma cell line is a widely utilized and well-characterized in vitro model for studying the efficacy of novel anticancer compounds.[1][2] These cells are sensitive to standard chemotherapeutic drugs and can be used to assess various cellular processes, including cell viability, apoptosis, and cell cycle progression.[1][3]
These application notes provide a comprehensive set of protocols to systematically evaluate the anticancer effects of this compound on HT-29 cells. The methodologies cover the assessment of cytotoxicity, the induction of apoptosis, effects on cell cycle distribution, and the analysis of key apoptotic signaling proteins.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on HT-29 Cells
| Treatment Duration | IC₅₀ (µM) |
| 24 hours | Value |
| 48 hours | Value |
| 72 hours | Value |
IC₅₀ (Half-maximal inhibitory concentration) values to be determined experimentally.
Table 2: Induction of Apoptosis in HT-29 Cells (48-hour treatment)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | Value | Value | Value |
| IC₅₀/2 | Value | Value | Value |
| IC₅₀ | Value | Value | Value |
| IC₅₀*2 | Value | Value | Value |
Cell populations to be quantified via Annexin V/PI staining and flow cytometry.
Table 3: Cell Cycle Distribution of HT-29 Cells (24-hour treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | Value | Value | Value | Value |
| IC₅₀/2 | Value | Value | Value | Value |
| IC₅₀ | Value | Value | Value | Value |
Cell cycle phases to be analyzed by propidium iodide staining and flow cytometry.
Table 4: Relative Expression of Apoptosis-Related Proteins (48-hour treatment)
| Protein | Control (Relative Density) | Treated (IC₅₀) (Relative Density) | Fold Change |
| Bcl-2 | 1.0 | Value | Value |
| Bax | 1.0 | Value | Value |
| Cleaved Caspase-3 | 1.0 | Value | Value |
| Cleaved PARP | 1.0 | Value | Value |
| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 |
Protein levels to be determined by Western Blot analysis and densitometry.
Experimental Protocols & Visualizations
The following diagram illustrates the overall workflow for assessing the anticancer activity of the test compound.
Caption: Overall experimental workflow.
Protocol 1: HT-29 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the HT-29 adherent human colorectal adenocarcinoma cell line.[4]
Materials:
-
HT-29 cell line (e.g., from ATCC, HTB-38)[1]
-
Dulbecco's Modified Eagle's Medium (DMEM) or McCoy's 5A medium[4][5]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution[6]
-
Phosphate Buffered Saline (PBS), calcium and magnesium free
-
T75 culture flasks, 6-well plates, 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw a frozen vial of HT-29 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.[3] Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium in a T75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere.[1] Change the medium every 2-3 days.[4]
-
Subculturing (Passaging): When cells reach 70-80% confluency, remove the medium and wash the cell monolayer once with PBS.[4] Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[1][6] Add 6-8 mL of complete growth medium to inactivate the trypsin, and gently pipette to create a single-cell suspension.
-
Seeding: Transfer a fraction of the cell suspension (a subcultivation ratio of 1:3 to 1:8 is recommended) to a new flask containing fresh medium.[6]
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest HT-29 cells and resuspend them in complete growth medium. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various compound concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V.[8] Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[8]
Materials:
-
HT-29 cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HT-29 cells in 6-well plates and treat with the test compound at desired concentrations (e.g., based on IC₅₀ values) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells and centrifuge at 500 x g for 5 minutes.[4]
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9] Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[9][10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]
-
Protocol 4: Cell Cycle Analysis
Cell cycle analysis is performed to determine if the anticancer compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). This is achieved by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.[11]
Materials:
-
HT-29 cells treated with the test compound
-
Cold PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[12][13] A sub-G1 peak typically represents apoptotic cells with fragmented DNA.[12]
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic cascade.[14] Key markers include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner proteins cleaved caspase-3 and cleaved PARP.[14][15]
Caption: Simplified overview of key apoptotic signaling pathways.
Materials:
-
Treated HT-29 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare relative protein levels between treated and untreated samples.[15] An increase in the Bax/Bcl-2 ratio and the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis induction.[16]
References
- 1. atcc.org [atcc.org]
- 2. longdom.org [longdom.org]
- 3. ebiohippo.com [ebiohippo.com]
- 4. encodeproject.org [encodeproject.org]
- 5. 4.2. Cell Culture of HT-29 and DLD-1 Cells [bio-protocol.org]
- 6. HT29 Cell Line - Creative Biogene [creative-biogene.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the coumarin class of molecules. Coumarins and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. The presence of a nitro group at the 6-position of the chromene ring is significant, as nitro-containing heterocyclic compounds are recognized for their potential as antibacterial agents.[1] The mechanism of action for many nitroaromatic drugs involves intracellular reduction of the nitro group to form reactive nitrogen species. These intermediates can subsequently induce cellular damage, including DNA damage, leading to cell death.[1][2]
These application notes provide a framework for evaluating the antimicrobial efficacy of this compound through standardized antimicrobial susceptibility testing (AST) protocols. The provided methodologies will enable researchers to determine the compound's spectrum of activity and potency against a panel of pathogenic microorganisms.
Data Presentation
The following table summarizes illustrative antimicrobial susceptibility data for this compound against common bacterial strains. This data is representative and intended to serve as a template for presenting experimental findings.
| Microorganism | Strain | Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | Broth Microdilution | 16 | - |
| Staphylococcus aureus | ATCC 25923 | Disk Diffusion (30 µg disk) | - | 18 |
| Escherichia coli | ATCC 25922 | Broth Microdilution | 32 | - |
| Escherichia coli | ATCC 25922 | Disk Diffusion (30 µg disk) | - | 14 |
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | 64 | - |
| Pseudomonas aeruginosa | ATCC 27853 | Disk Diffusion (30 µg disk) | - | 10 |
| Enterococcus faecalis | ATCC 29212 | Broth Microdilution | 16 | - |
| Enterococcus faecalis | ATCC 29212 | Disk Diffusion (30 µg disk) | - | 17 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits visible growth of a microorganism.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 100 µL from the last dilution well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and bacteria.
-
-
Controls:
-
Growth Control: A well containing CAMHB and bacterial inoculum but no compound.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[4][5][6]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Antimicrobial Disks:
-
Dissolve a known weight of this compound in a suitable solvent.
-
Apply a precise volume of the solution to sterile filter paper disks to achieve a specific amount of the compound per disk (e.g., 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the prepared disks on the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Proposed Mechanism of Action for Nitro-Coumarin Compounds.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. asm.org [asm.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid as a Dual EGFR/VEGFR Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] The crosstalk between EGFR and VEGFR pathways, where activation of EGFR can lead to increased VEGF expression, suggests that dual inhibition may offer a more potent anti-tumor strategy than targeting either pathway alone.[3][5]
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a small molecule inhibitor designed to target the ATP-binding site of both EGFR and VEGFR tyrosine kinases. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound in biochemical and cellular assays.
Data Presentation
Disclaimer: The following data is for illustrative purposes only and represents hypothetical results for this compound. Researchers should generate their own data using the protocols provided.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Assay Method |
| EGFR (Wild Type) | 15.2 | ADP-Glo™ Kinase Assay |
| VEGFR-2 (KDR) | 28.5 | ADP-Glo™ Kinase Assay |
| VEGFR-1 (Flt-1) | 85.7 | ADP-Glo™ Kinase Assay |
Table 2: Cellular Anti-Proliferative Activity of this compound
| Cell Line | Description | GI₅₀ (µM) | Assay Method |
| A431 | Human epidermoid carcinoma (EGFR overexpressing) | 0.45 | CellTiter-Glo® Assay (72h) |
| HUVEC | Human Umbilical Vein Endothelial Cells (VEGF-stimulated) | 0.82 | CellTiter-Glo® Assay (72h) |
| NCI-H1975 | NSCLC (EGFR L858R/T790M mutant) | 5.60 | CellTiter-Glo® Assay (72h) |
Mandatory Visualizations
Experimental Protocols
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol is based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6][7][8]
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase domain.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[8]
-
Poly-Glu,Tyr (4:1) peptide substrate.
-
ATP solution (at 2x Km concentration for each enzyme).
-
This compound (serial dilutions in 10% DMSO).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Solid white 96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To the wells of a 96-well plate, add:
-
5 µL of diluted compound or control (DMSO for 100% activity).
-
10 µL of a master mix containing the peptide substrate and ATP.
-
-
Initiate Reaction: Add 10 µL of diluted EGFR or VEGFR-2 enzyme to each well to start the reaction. For background control, add 10 µL of kinase buffer without the enzyme.
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.[7]
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This stops the kinase reaction and depletes the remaining ATP.[7]
-
ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
Cellular Proliferation Assay
This protocol uses a luminescent cell viability assay, such as CellTiter-Glo®, to measure the number of viable cells in culture based on ATP quantification.[4]
Materials:
-
A431 or HUVEC cells.
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS for A431).
-
96-well clear-bottom, black-sided cell culture plates.
-
This compound (serial dilutions in culture medium).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO, final concentration ≤0.5%).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[9]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).[9]
Western Blot Analysis of EGFR and VEGFR Phosphorylation
This protocol assesses the direct inhibitory effect of the compound on receptor autophosphorylation in a cellular context.[10][11]
Materials:
-
A431 cells (for EGFR) or HUVEC cells (for VEGFR).
-
Serum-free medium.
-
Human EGF or VEGF ligand.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-p-EGFR (Y1173), anti-total-EGFR, anti-p-VEGFR-2 (Y1175), anti-total-VEGFR-2, anti-β-Actin.[12]
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with ligand (e.g., 100 ng/mL EGF for A431, 50 ng/mL VEGF for HUVEC) for 15 minutes.[11]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[11]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and denature samples by boiling in Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.[11]
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibody against p-EGFR or p-VEGFR-2 (e.g., 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.[11]
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block and reprobe the membrane with antibodies for total EGFR/VEGFR-2 and then for a loading control like β-Actin.[10]
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein signal to the total protein signal for each treatment condition.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and biological significance of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid. This versatile building block serves as a key starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below offer detailed experimental procedures for the preparation of key intermediates and final compounds, alongside a summary of their biological activities.
Introduction
This compound, a derivative of the coumarin scaffold, is a valuable intermediate in organic synthesis. The presence of the nitro group at the 6-position and the carboxylic acid at the 3-position provides two reactive sites for further chemical modifications. This allows for the construction of a wide range of derivatives, including amides, esters, and more complex heterocyclic systems. The inherent biological activity of the coumarin nucleus, combined with the diverse functionalities that can be introduced, makes these derivatives promising candidates for drug discovery programs, particularly in the areas of antimicrobial and anticancer research.
Synthetic Applications
This compound is a key precursor for the synthesis of various derivatives. The primary synthetic routes to this building block and its subsequent transformations are detailed below.
Synthesis of this compound
The most common method for the synthesis of the title compound is the nitration of 2-oxo-2H-chromene-3-carboxylic acid.
Experimental Protocol: Nitration of 2-oxo-2H-chromene-3-carboxylic acid
-
Materials: 2-oxo-2H-chromene-3-carboxylic acid, concentrated sulfuric acid, fuming nitric acid.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add concentrated sulfuric acid.
-
Slowly add 2-oxo-2H-chromene-3-carboxylic acid to the sulfuric acid with continuous stirring, maintaining the temperature below 5 °C.
-
Once the acid has completely dissolved, add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.
-
The crude product can be recrystallized from a suitable solvent like glacial acetic acid to afford pure this compound.
-
A logical workflow for the synthesis of the target building block is depicted below.
Caption: Synthesis of the target building block.
Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carbonyl chloride
A key intermediate for the synthesis of amides and esters is the corresponding acid chloride. This can be readily prepared by treating the carboxylic acid with thionyl chloride.
Experimental Protocol: Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carbonyl chloride
-
Materials: this compound, thionyl chloride (SOCl₂), a few drops of dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of DMF to the suspension.
-
Heat the reaction mixture under reflux for 2-3 hours, or until the evolution of HCl gas ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 6-Nitro-2-oxo-2H-chromene-3-carbonyl chloride is a solid and can be used in the next step without further purification.
-
The activation of the carboxylic acid to the more reactive acid chloride is a crucial step for subsequent transformations.
Caption: Acid chloride formation workflow.
Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxamides
The activated acid chloride readily reacts with various primary and secondary amines to furnish the corresponding amides.
Experimental Protocol: General Procedure for the Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxamides
-
Materials: 6-Nitro-2-oxo-2H-chromene-3-carbonyl chloride, appropriate primary or secondary amine, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).
-
Procedure:
-
Dissolve the desired amine in the chosen solvent in a flask cooled in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of 6-Nitro-2-oxo-2H-chromene-3-carbonyl chloride in the same solvent to the amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carbohydrazide
The carbohydrazide derivative serves as a valuable precursor for the synthesis of various five-membered heterocyclic rings like pyrazoles and oxadiazoles.
Experimental Protocol: Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carbohydrazide
-
Materials: Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
A precipitate will form as the reaction progresses.
-
After cooling the reaction mixture to room temperature, filter the solid product.
-
Wash the precipitate with cold ethanol and dry to obtain the desired 6-Nitro-2-oxo-2H-chromene-3-carbohydrazide.
-
The general synthetic pathway from the carboxylic acid to its amide and hydrazide derivatives is illustrated below.
Caption: Synthesis of amide and hydrazide derivatives.
Biological Activities of Derivatives
Derivatives of this compound have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The following tables summarize some of the reported quantitative data.
Anticancer Activity
Table 1: Cytotoxicity of 6-Nitrocoumarin Derivatives against various Cancer Cell Lines
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one | Colon cancer cells | - | [1] |
| 2 | Coumarin-triazole hybrid | MG-63 (Bone) | 10.2 | [2] |
| 3 | Coumarin-triazole hybrid | A549 (Lung) | 12.5 | [2] |
| 4 | Coumarin-triazole hybrid | HCT-15 (Colon) | 15.8 | [2] |
| 5 | Coumarin-triazole hybrid | HepG2 (Liver) | 11.4 | [2] |
| 6 | Coumarin derivative | HL60 (Leukemia) | 8.09 | [3][4] |
| 7 | Coumarin derivative | HepG2 (Liver) | 13.14 | [3][4] |
| 8 | Coumarin-benzimidazole hybrid | PC-3 (Prostate) | <100 | [4] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives against Bacterial Strains
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 9 | Coumarin-3-carboxylic acid | Bacillus cereus | 32 | [5] |
| 10 | Coumarin-3-carboxamide | Staphylococcus epidermidis | 312.5 | [6] |
| 11 | Coumarin-3-carboxamide | Staphylococcus aureus | 312.5 | [6] |
| 12 | 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | [7] |
| 13 | 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM | [7] |
| 14 | 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM | [7] |
| 15 | 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | 1.5 mM | [7] |
Note: MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives against Fungal Strains
| Compound ID | Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |
| 16 | Coumarin-3-carboxamide | Candida tropicalis | 156.2 | [6] |
| 17 | Coumarin derivative | Aspergillus fumigatus | 16-32 | [6] |
| 18 | Coumarin derivative | Aspergillus flavus | 16-32 | [6] |
Note: MIC is the lowest concentration of an antifungal that will inhibit the visible growth of a microorganism after incubation.
Conclusion
This compound is a highly valuable and versatile building block in the field of organic and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the facile generation of diverse libraries of compounds. The significant anticancer and antimicrobial activities exhibited by its derivatives underscore the importance of this scaffold in the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature gradually. For Knoevenagel condensation, refluxing for 4-12 hours is often required[1]. - Consider using microwave irradiation to potentially shorten reaction times and improve yields[2][3]. |
| Suboptimal catalyst or solvent: The choice of catalyst and solvent significantly impacts yield. | - For Knoevenagel condensation, piperidine with acetic acid in ethanol or acetonitrile is a common catalytic system[1]. - Other catalysts like L-proline, ytterbium triflate (Yb(OTf)₃), or potassium carbonate have also been reported to give good to excellent yields[2][4]. - Solvent-free conditions under microwave irradiation have shown high yields (93-98%)[2]. | |
| Side reactions: Formation of byproducts can reduce the yield of the desired product. | - In the nitration of 2-oxo-2H-chromene-3-carboxylic acid, maintaining a low temperature (-10°C) is crucial to prevent oxidation of the double bond[1]. - In Knoevenagel condensation, using a mild base is important to avoid self-condensation of the aldehyde or ketone[5]. | |
| Loss of product during workup/purification: The product may be lost during extraction, filtration, or crystallization. | - Ensure the pH is appropriately adjusted during workup to precipitate the carboxylic acid. - Use a minimal amount of cold solvent for washing the product to reduce solubility losses. - Flash column chromatography on silica gel can be used for purification of intermediates[1]. The final product can often be purified by recrystallization from ethanol[3]. | |
| Impure Product | Presence of starting materials: Incomplete reaction. | - As mentioned above, optimize reaction time and temperature. - Ensure the correct stoichiometry of reactants. |
| Formation of side products: Undesired reactions occurring alongside the main reaction. | - For nitration, control the temperature carefully to prevent over-nitration or oxidation. - For Knoevenagel condensation, the choice of a suitable catalyst and reaction conditions is key to minimizing side products. | |
| Ineffective purification: The chosen purification method may not be suitable. | - If recrystallization is insufficient, consider flash column chromatography. - Wash the final product thoroughly with an appropriate solvent to remove soluble impurities. | |
| Reaction Not Proceeding | Inactive catalyst: The catalyst may have degraded. | - Use a fresh batch of catalyst. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Incorrect reagents: Starting materials may be of poor quality or incorrect. | - Verify the identity and purity of starting materials using techniques like NMR or melting point analysis. | |
| Unsuitable reaction conditions: Temperature, solvent, or atmosphere may not be optimal. | - For Knoevenagel condensation, conducting the reaction under an inert atmosphere (argon or nitrogen) can be beneficial[1]. - Ensure the reaction is adequately stirred. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic routes:
-
Nitration of 2-oxo-2H-chromene-3-carboxylic acid: This method involves the nitration of the pre-formed coumarin-3-carboxylic acid using a nitrating agent like concentrated nitric acid in sulfuric acid. This route can achieve a high yield of up to 94.8% when performed at low temperatures (-10°C)[1].
-
Knoevenagel Condensation: This is a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and an active methylene compound, most commonly Meldrum's acid or malonic acid[1][5]. This method offers versatility through the choice of different catalysts and reaction conditions, with reported yields ranging from 73% to 99%[2].
Q2: How do I choose the best catalyst for the Knoevenagel condensation to synthesize this compound?
A2: The choice of catalyst can significantly influence the reaction's success. Here are some options:
-
Piperidine and Acetic Acid: A commonly used, weakly basic amine catalyst system that facilitates the condensation[1].
-
L-proline: An organocatalyst that can be used for the synthesis of related coumarin-3-carboxylic esters[4].
-
Ytterbium triflate (Yb(OTf)₃): Particularly effective under microwave irradiation and solvent-free conditions, providing excellent yields (93-98%)[2].
-
Potassium Carbonate: A milder, inorganic base that has been shown to be an effective catalyst[2].
For a greener synthesis, catalysts like potassium carbonate are recommended over more toxic options like sodium azide[2].
Q3: What are the optimal reaction conditions for the Knoevenagel condensation route?
A3: Optimal conditions depend on the chosen catalyst and solvent. A typical setup involves:
-
Solvent: Ethanol or acetonitrile are commonly used[1]. Water has also been used in some green chemistry protocols[6].
-
Temperature: Refluxing at the boiling point of the solvent (e.g., 78-82°C) is common for conventional heating[1]. Microwave-assisted synthesis can significantly reduce reaction times[3].
-
Atmosphere: Performing the reaction under an inert atmosphere (argon or nitrogen) is recommended to prevent unwanted side reactions[1].
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is recrystallization, often from ethanol[3]. For intermediates or in cases of persistent impurities, flash column chromatography using silica gel may be necessary[1].
Q5: How can I confirm the purity and identity of my synthesized this compound?
A5: The purity and identity of the final product can be confirmed by several analytical techniques:
-
Melting Point: The literature reported melting point is 234–235°C[1]. A sharp melting point close to this range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to verify the chemical structure of the compound[1].
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation of 2-Hydroxy-5-nitrobenzaldehyde with Meldrum's Acid
This protocol is based on a common method for synthesizing coumarin-3-carboxylic acids.
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine
-
Acetic acid
-
Ethanol
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) and Meldrum's acid (1 equivalent) in ethanol.
-
Add catalytic amounts of piperidine (0.05–0.15 mmol) and acetic acid (0.05–0.15 mmol) to the mixture[1].
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon)[1].
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
Acidify the remaining solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis via Nitration of 2-oxo-2H-chromene-3-carboxylic acid
This protocol is based on the nitration of the parent coumarin-3-carboxylic acid and is reported to have a high yield.
Materials:
-
2-oxo-2H-chromene-3-carboxylic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃, 65%)
-
Ice
Procedure:
-
In a flask immersed in an ice-salt bath, carefully add 2-oxo-2H-chromene-3-carboxylic acid to concentrated sulfuric acid while stirring. Maintain the temperature at -10°C[1].
-
Once the starting material is dissolved, slowly add concentrated nitric acid (65%) dropwise, ensuring the temperature does not rise above -5°C[1].
-
After the addition is complete, continue stirring the mixture at -10°C for 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid.
-
Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the solid to obtain this compound. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Knoevenagel Condensation Workflow.
Caption: Troubleshooting Low Yield Issues.
References
- 1. This compound | 10242-15-6 | Benchchem [benchchem.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. bhu.ac.in [bhu.ac.in]
"troubleshooting 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid nitration reaction"
This technical support center provides troubleshooting guidance and frequently asked questions for the nitration of 2-oxo-2H-chromene-3-carboxylic acid to synthesize 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration reaction.
Question: My reaction yielded a very low amount of the desired product. What are the possible causes and solutions?
Answer:
Low yields can stem from several factors. Below is a summary of potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain a homogenous mixture. - Verify the reaction time; while prolonged reactions can lead to side products, insufficient time will result in unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Confirm the quality and concentration of the nitric and sulfuric acids. |
| Incorrect Reaction Temperature | - The reaction is highly exothermic and requires strict temperature control. Maintain the reaction temperature at or below -10°C during the addition of the nitrating mixture[1]. Use an ice-salt or dry ice/acetone bath for better temperature management. |
| Suboptimal Reagent Stoichiometry | - Carefully check the molar ratios of the reactants. An excess or deficit of the nitrating agent can lead to either incomplete reaction or the formation of byproducts. |
| Loss of Product During Work-up | - The product is precipitated by pouring the reaction mixture onto ice water. Ensure a sufficient amount of ice is used to keep the temperature low during precipitation. - Wash the crude product with cold water to minimize solubility losses. |
Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I purify my compound?
Answer:
The formation of multiple products is a common issue in nitration reactions. The primary impurity is often a regioisomer of the desired product.
-
Formation of Regioisomers: The nitration of 2-oxo-2H-chromene-3-carboxylic acid can potentially yield the 8-nitro-2-oxo-2H-chromene-3-carboxylic acid isomer in addition to the desired 6-nitro product. The directing effects of the substituents on the coumarin ring influence the position of nitration.
-
Purification Strategies:
-
Recrystallization: This is the primary method for purifying the crude product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is recommended. A solvent system of ethyl acetate in hexane or dichloromethane with a small percentage of methanol can be effective for separating compounds with different polarities. To improve the separation of carboxylic acids and prevent streaking on the column, a small amount of acetic acid (0.5-1%) can be added to the mobile phase.
-
Acid-Base Extraction: To remove non-acidic impurities, an acid-base extraction can be performed. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent like ethyl acetate to remove neutral impurities, and then re-precipitate the desired carboxylic acid by adding a strong acid (e.g., HCl) until the pH is acidic.
-
Question: How can I confirm the identity and purity of my final product?
Answer:
The identity and purity of this compound should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Results for this compound |
| Melting Point | 234–235°C[1] |
| ¹H NMR | (DMSO-d₆, 500 MHz): δ 12.50 (s, 1H, COOH), 8.52 (s, 1H, C4-H), 7.43 (s, 1H, C5-H), 6.48 (s, 1H, C8-H)[1] |
| ¹³C NMR | Characteristic peaks for the coumarin core, the carboxylic acid, and the carbons bearing the nitro group are expected. The carboxylic acid carbonyl typically appears around 164-166 ppm. |
| Infrared (IR) Spectroscopy | (KBr): 1686 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch)[1] |
Frequently Asked Questions (FAQs)
Q1: What is the established experimental protocol for the nitration of 2-oxo-2H-chromene-3-carboxylic acid?
A1: The following protocol is based on established literature procedures with a reported yield of up to 94.8%[1].
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-oxo-2H-chromene-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 65%)
-
Ice
-
Distilled Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid.
-
Cool the mixture to -10°C using an ice-salt or dry ice/acetone bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above -10°C.
-
After the addition is complete, stir the reaction mixture at -10°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold distilled water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Q2: What is the underlying reaction mechanism for this nitration?
A2: The nitration of 2-oxo-2H-chromene-3-carboxylic acid is an electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of the coumarin attacks the nitronium ion. The position of the attack (C6 vs. C8) is influenced by the directing effects of the existing substituents.
-
Rearomatization: A base (such as HSO₄⁻) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring.
Q3: What safety precautions should be taken during this experiment?
A3:
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts. Always add the nitrating mixture slowly and ensure efficient cooling.
-
Quenching: Quenching the reaction mixture on ice should be done slowly and carefully to control the release of heat.
Visualizations
Caption: Reaction pathway for the nitration of 2-oxo-2H-chromene-3-carboxylic acid.
Caption: Troubleshooting workflow for the nitration reaction.
References
Technical Support Center: Separation of Nitrocoumarin Isomers in Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of nitrocoumarin isomers during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrocoumarin isomers formed during synthesis, and why is their separation challenging?
A1: During the nitration of coumarin precursors, such as 7-hydroxy-4-methylcoumarin, a mixture of positional isomers is often formed. The most common isomers are the 6-nitro and 8-nitro derivatives. Their separation is challenging due to their similar molecular weights, polarities, and chemical properties, which result in comparable solubility and chromatographic behavior.
Q2: Which separation techniques are most effective for nitrocoumarin isomers?
A2: The primary methods for separating nitrocoumarin isomers are fractional crystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) is also a powerful analytical and preparative technique for achieving baseline separation. The choice of method depends on the scale of the synthesis, the required purity, and the available equipment.
Q3: How can I influence the ratio of 6-nitro to 8-nitrocoumarin during the synthesis to simplify separation?
A3: The isomer ratio can be influenced by controlling the reaction conditions. Lower temperatures (around 0-5°C) and shorter reaction times (e.g., a few hours) tend to favor the formation of the 6-nitro isomer. Conversely, higher temperatures and longer reaction times can increase the yield of the 8-nitro isomer.[1][2]
Q4: Are there any visual cues to distinguish between the 6-nitro and 8-nitro isomers?
A4: Yes, for some derivatives like 7-hydroxy-4-methyl-8-nitrocoumarin and 7-hydroxy-4-methyl-6-nitrocoumarin, there is a noticeable color difference. The 8-nitro isomer is often a darker yellow powder, while the 6-nitro isomer is a paler yellow.[3][4] This can be a useful preliminary guide during separation.
Troubleshooting Guides
Fractional Crystallization
Issue: Poor or no selective crystallization of one isomer.
This is a common issue when the solubilities of the isomers are very similar in the chosen solvent.
| Potential Cause | Recommended Solutions |
| Inappropriate Solvent | The solvent may not provide a sufficient solubility differential at different temperatures. Action: Screen a range of solvents with varying polarities. Ethanol is a common starting point, where the 8-nitro isomer is often less soluble than the 6-nitro isomer.[3][5] Consider solvent mixtures to fine-tune polarity. |
| Cooling Rate is Too Fast | Rapid cooling can lead to co-precipitation of both isomers. Action: Employ a slow, controlled cooling process. Consider using an ice bath with gradual addition of ice or a programmable cooling system. |
| Supersaturation Not Reached or Exceeded for Both Isomers | The solution may be too dilute for the less soluble isomer to crystallize or too concentrated, causing both to crash out. Action: Carefully adjust the initial concentration of the crude mixture in the hot solvent to ensure that upon cooling, only the desired isomer's saturation point is exceeded. |
| Presence of Impurities | Impurities can inhibit crystal growth or act as nucleation sites for the undesired isomer. Action: Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove baseline impurities before crystallization. |
Column Chromatography
Issue: Co-elution of isomers or poor resolution.
This indicates that the chosen stationary and mobile phases are not providing adequate selectivity.
| Potential Cause | Recommended Solutions |
| Inappropriate Mobile Phase Polarity | The solvent system may be too polar, causing both isomers to elute quickly with little separation, or not polar enough, leading to long retention times and band broadening. Action: Systematically vary the mobile phase composition. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Gradually increase the proportion of the polar solvent. |
| Incorrect Stationary Phase | Standard silica gel may not provide the necessary selectivity. Action: Consider using a different stationary phase. Alumina can sometimes offer different selectivity compared to silica. For more challenging separations, consider using modified silica gels. |
| Column Overloading | Applying too much sample to the column leads to broad bands and poor separation. Action: Reduce the amount of crude mixture loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Poor Column Packing | An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Action: Ensure the column is packed uniformly. The "slurry method," where the stationary phase is mixed with the mobile phase before packing, is generally reliable.[6] |
Experimental Protocols
Protocol 1: Separation of 7-Hydroxy-4-methyl-6-nitrocoumarin and 7-Hydroxy-4-methyl-8-nitrocoumarin by Fractional Crystallization
-
Dissolution: Dissolve the crude mixture of nitrocoumarin isomers in a minimal amount of boiling ethanol.[3][5]
-
Cooling: Allow the solution to cool slowly to room temperature. The less soluble 8-nitro isomer should begin to crystallize.
-
Further Cooling: Place the flask in an ice bath to maximize the precipitation of the 8-nitro isomer.
-
Isolation: Collect the crystals of the 8-nitro isomer by vacuum filtration and wash with a small amount of cold ethanol.
-
Second Isomer Recovery: The 6-nitro isomer will be enriched in the filtrate. Concentrate the filtrate by evaporating some of the ethanol and cool again to induce crystallization of the 6-nitro isomer. Purity can be checked by TLC or HPLC.
Protocol 2: General Column Chromatography for Nitrocoumarin Isomer Separation
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). An ideal solvent system will give well-separated spots with Rf values between 0.2 and 0.5.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude nitrocoumarin mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with the determined mobile phase. Start with a lower polarity and gradually increase it if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the isomers using TLC.
-
Isolation: Combine the fractions containing the pure isomers and remove the solvent by rotary evaporation.
Protocol 3: HPLC Method for Baseline Separation of Nitrocoumarin Isomers (Illustrative)
This protocol is a starting point and may require optimization.
| Parameter | Condition |
| Column | Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 5 µL |
Note: A phenyl-based stationary phase is recommended as it can provide enhanced selectivity for aromatic positional isomers through π-π interactions.
Visualizations
Caption: Overall workflow from synthesis to separated pure nitrocoumarin isomers.
Caption: Troubleshooting decision tree for fractional crystallization issues.
References
Technical Support Center: Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Nitration of 2-oxo-2H-chromene-3-carboxylic acid and Knoevenagel condensation.
Route 1: Nitration of 2-oxo-2H-chromene-3-carboxylic acid
Issue 1: Low Yield of the Desired 6-Nitro Isomer
Possible Cause: Formation of the undesired 8-nitro isomer is a common side reaction. The reaction temperature is a critical factor in determining the ratio of the 6-nitro to the 8-nitro product.[1][2]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, ideally between -10°C and 5°C, during the addition of the nitrating agent.[1] Higher temperatures tend to favor the formation of the 8-nitro isomer.[1][2]
-
Slow Addition: Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) dropwise and slowly to the solution of 2-oxo-2H-chromene-3-carboxylic acid to prevent localized overheating.
-
Stirring: Ensure efficient stirring throughout the reaction to maintain a homogenous temperature and concentration profile.
Issue 2: Presence of Multiple Nitro Isomers in the Final Product
Possible Cause: Inadequate control of reaction conditions, particularly temperature, can lead to the formation of a mixture of 6-nitro and 8-nitro isomers, and potentially di-nitro byproducts.[2]
Troubleshooting Steps:
-
Optimize Temperature: As mentioned above, stringent temperature control is crucial for regioselectivity.
-
Purification: If a mixture of isomers is obtained, separation can be achieved by fractional crystallization. The solubility of the isomers may differ in various solvents, allowing for their separation. For example, in some cases, dinitro-isomers show different solubilities in dioxane.[2]
-
Chromatography: For smaller scale reactions or for obtaining highly pure material, column chromatography on silica gel can be an effective purification method.
| Reaction Parameter | Condition for Higher 6-Nitro Isomer Yield | Condition Favoring 8-Nitro Isomer Formation |
| Temperature | -10°C to 5°C[1] | Higher temperatures (e.g., allowing the reaction to proceed overnight with a gradual increase to 15°C)[2] |
| Reaction Time | Shorter reaction times (e.g., 3 hours at low temperature)[1] | Longer reaction times at elevated temperatures[1] |
Experimental Protocol: Nitration of 2-oxo-2H-chromene-3-carboxylic acid
This protocol is a general guideline and may require optimization.
Materials:
-
2-oxo-2H-chromene-3-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 65%)
-
Ice-salt bath
-
Crushed ice
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid.
-
Cool the mixture to -10°C using an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not rise above -5°C.
-
After the addition is complete, continue stirring the reaction mixture at -10°C to 0°C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[1]
Logical Workflow for Nitration Troubleshooting
Caption: Troubleshooting workflow for the nitration synthesis.
Route 2: Knoevenagel Condensation of 2-Hydroxy-5-nitrobenzaldehyde
Issue 1: Low Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Hydrolysis of Meldrum's Acid: Meldrum's acid is susceptible to hydrolysis, especially in the presence of moisture and base, which can reduce the amount of available reactant.
-
Catalyst Inefficiency: The base catalyst (e.g., piperidine) may be of poor quality or used in an incorrect amount.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time (typically 4-12 hours) and at the appropriate temperature for the solvent used (e.g., 78-80°C for ethanol).[1] Monitor the reaction progress by TLC.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the hydrolysis of Meldrum's acid.
-
Catalyst Quality and Amount: Use a fresh, high-quality catalyst. The amount of catalyst can also be optimized; typically, catalytic amounts of piperidine and acetic acid are used.[1]
Issue 2: Impure Product
Possible Causes:
-
Unreacted Starting Materials: The final product may be contaminated with unreacted 2-hydroxy-5-nitrobenzaldehyde or Meldrum's acid.
-
Byproduct Formation: Potential byproducts include the self-condensation product of 2-hydroxy-5-nitrobenzaldehyde or products arising from the decomposition of Meldrum's acid.
-
Side reactions involving the catalyst: Piperidine can sometimes participate in side reactions, although this is less common in this specific type of Knoevenagel condensation.
Troubleshooting Steps:
-
Purification: Recrystallization is a common and effective method for purifying the product. A solvent system like ethyl acetate/hexane is often used.[1]
-
Washing: Thoroughly wash the filtered product with the reaction solvent (e.g., cold ethanol) and then with a non-polar solvent like hexane to remove soluble impurities.
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of Meldrum's acid can be used to ensure complete conversion of the aldehyde.
| Potential Byproduct/Impurity | Reason for Formation | Prevention/Removal |
| 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid | Use of 2-hydroxy-3-nitrobenzaldehyde as starting material. | Ensure the correct starting material (2-hydroxy-5-nitrobenzaldehyde) is used. |
| Unreacted 2-hydroxy-5-nitrobenzaldehyde | Incomplete reaction. | Increase reaction time, optimize temperature, use a slight excess of Meldrum's acid. Remove by recrystallization. |
| Products of Meldrum's acid hydrolysis/decomposition | Presence of water; prolonged reaction at high temperatures. | Use anhydrous conditions. Purify the final product by recrystallization. |
| Self-condensation product of the aldehyde | Can occur under strongly basic conditions. | Use a weak base catalyst like piperidine.[3] |
Experimental Protocol: Knoevenagel Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
2-hydroxy-5-nitrobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine
-
Glacial Acetic Acid
-
Ethanol (or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde and Meldrum's acid in ethanol.[1]
-
Add a catalytic amount of piperidine and glacial acetic acid to the mixture.[1]
-
Reflux the reaction mixture for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol and then hexane.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[1]
Knoevenagel Condensation Workflow
References
Technical Support Center: Optimizing Knoevenagel Condensation for Coumarin Synthesis
Welcome to the technical support center for the Knoevenagel condensation of coumarins. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation synthesis of coumarins?
A1: The synthesis of coumarins via Knoevenagel condensation is a two-stage process. It begins with a classic Knoevenagel condensation, which is then followed by an intramolecular transesterification (cyclization). The process starts with a basic catalyst, such as piperidine or L-proline, abstracting an acidic proton from the active methylene compound to form a stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the carbonyl group of the salicylaldehyde derivative. Subsequent dehydration and intramolecular cyclization lead to the formation of the coumarin ring.
Q2: My Knoevenagel condensation reaction is resulting in a low or no product yield. What are the potential causes and solutions?
A2: Low or no product yield in a Knoevenagel condensation for coumarin synthesis can stem from several factors:
-
Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for your specific substrates or could have degraded.
-
Troubleshooting:
-
Catalyst Screening: Experiment with a variety of catalysts. Both basic catalysts (e.g., piperidine, ammonium acetate) and Lewis acids (e.g., TiCl₄, ZnCl₂) have been used successfully.[2] For greener options, consider organocatalysts like L-proline or heterogeneous catalysts like nano MgO or MgFe₂O₄.[1][3]
-
Optimize Catalyst Loading: A good starting point for catalyst concentration is typically 5-10 mol%.[2]
-
Use Fresh Catalyst: Ensure your catalyst is fresh to rule out degradation as the issue.[2]
-
-
-
Unsuitable Solvent: The solvent may not be optimal for dissolving the reactants or facilitating the reaction.
-
Troubleshooting:
-
Solvent Selection: Protic polar solvents like ethanol and water, as well as aprotic polar solvents like DMF, have proven effective.[2] In some cases, solvent-free conditions can provide the best results.[2]
-
Solubility Check: Confirm that all reactants are soluble in the chosen solvent at the reaction temperature.[2]
-
-
-
Suboptimal Reaction Temperature: The temperature might be too low to overcome the activation energy or too high, causing decomposition of reactants or products.
-
Troubleshooting:
-
Temperature Optimization: Systematically vary the reaction temperature. While many Knoevenagel condensations proceed well at room temperature, others may require heating.[2]
-
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[2]
-
-
Q3: I am observing significant side product formation. How can I minimize this?
A3: The formation of side products is a common issue. Here are some typical side reactions and how to address them:
-
Self-Condensation of the Carbonyl Compound: Strong bases can promote the self-condensation of salicylaldehyde.
-
Solution: Employ a milder base, such as ammonium acetate or an amine salt.[2]
-
-
Michael Addition: The newly formed coumarin can sometimes react with another molecule of the active methylene compound.
-
Solution: Use a 1:1 molar ratio of the salicylaldehyde and the active methylene compound to minimize this possibility.[2]
-
Q4: What are some effective methods for purifying the final coumarin product?
A4: Purification is crucial to obtain a high-purity product. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid coumarin products. The choice of solvent is critical. Ethanol or aqueous methanol are often effective.[1][4] The general procedure involves dissolving the crude product in a minimum amount of a hot solvent and then allowing it to cool slowly to form crystals.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.[4]
-
Filtration and Washing: After the reaction, the precipitated solid can be collected by filtration and washed with a suitable solvent, such as cold water or ethanol, to remove impurities.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive or inappropriate catalyst | Screen different catalysts (e.g., piperidine, L-proline, nano MgO). Optimize catalyst loading (start with 5-10 mol%). Use a fresh batch of catalyst.[1][2] |
| Unsuitable solvent | Test various solvents (e.g., ethanol, water, DMF) or solvent-free conditions. Ensure reactants are soluble at the reaction temperature.[2] | |
| Suboptimal temperature | Systematically vary the reaction temperature. Monitor for decomposition at higher temperatures.[2] | |
| Insufficient reaction time | Monitor the reaction progress using TLC to determine the optimal duration.[2] | |
| Side Product Formation | Self-condensation of aldehyde | Use a weaker base (e.g., ammonium acetate).[2] |
| Michael addition | Maintain a strict 1:1 stoichiometry of reactants.[2] | |
| Difficult Purification | Catalyst residue in product | Consider using a heterogeneous catalyst that can be easily filtered off. |
| Product is an oil/does not crystallize | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, use column chromatography. |
Experimental Protocols & Data
Catalyst and Solvent Optimization Data
The following tables summarize the impact of different catalysts and solvents on the yield of coumarin synthesis via Knoevenagel condensation.
Table 1: Effect of Different Catalysts on Coumarin Synthesis
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium Azide | Meldrum's Acid | Water | Room Temperature | 99 | [3] |
| Potassium Carbonate | Meldrum's Acid | Water | Room Temperature | 92 | [3] |
| Phenyliododiacetate (PIDA) | α-substituted ethylacetates | EtOH | 35-40 | 90-92 | [3] |
| Choline Chloride (ChCl) | Various | Aqueous media | 25-30 | 79-98 | [3] |
| FeCl₃ | Meldrum's Acid | EtOH | 70 | 93 | [3] |
| L-proline | Diethyl malonate | Ethanol | 80 | 94 | [1] |
| Nano MgFe₂O₄ | Ethyl acetoacetate | None (Ultrasound) | 45 | 73 | [1] |
| Piperidine | Ethyl cyanoacetate | None (Microwave) | 131 | Not specified | [1] |
Table 2: Optimization of Reaction Conditions for Domino Amination-Knoevenagel Condensation
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| EtOH | Room Temperature | 40 | 65 | [5] |
| DCM | Room Temperature | 60 | 50 | [5] |
| MeOH | Room Temperature | 30 | 93 | [5] |
| H₂O | 90 | 60 | 28 | [5] |
Detailed Experimental Protocols
Protocol 1: L-Proline-Catalyzed Green Synthesis of Ethyl Coumarin-3-Carboxylate [1]
This method offers an environmentally friendly approach using a biodegradable organocatalyst.
-
Materials:
-
Salicylaldehyde (0.05 mol, 6.0 g)
-
Diethyl malonate (1.05 equiv.)
-
L-proline (10.0 mol%)
-
Ethanol (20 mL)
-
Diethyl ether (for precipitation, if needed)
-
-
Procedure:
-
Combine salicylaldehyde, diethyl malonate, L-proline, and ethanol in a Schlenk tube or round-bottom flask equipped with a condenser.
-
Stir the mixture at 80°C for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Induce crystallization by cooling the concentrated solution to 4°C. If crystallization is slow, precipitation can be aided by the addition of diethyl ether.
-
Collect the pure crystalline product by filtration, wash with cold ethanol, and dry. This method can yield up to 94% of the pure product without requiring column chromatography.
-
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 3-Substituted Coumarins [1]
This protocol describes a rapid, solvent-free synthesis using piperidine as a catalyst under microwave irradiation.
-
Materials:
-
Hydroxyaldehyde (e.g., salicylaldehyde, 100 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate, 110 mmol)
-
Piperidine (2.0-2.4 mmol)
-
Appropriate recrystallization solvent (e.g., ethanol)
-
-
Procedure:
-
In an open vessel suitable for microwave synthesis, mix the hydroxyaldehyde, active methylene compound, and piperidine.
-
Place the vessel in a microwave reactor and irradiate for the specified time and power (e.g., 10 minutes, reaching a final temperature of 131°C for 3-cyanocoumarin).
-
After irradiation, allow the reaction mixture to cool to room temperature. The crude product often solidifies.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Visualized Workflows and Logic
Caption: General experimental workflow for coumarin synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid when prepared in Dimethyl Sulfoxide (DMSO). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO?
While specific, long-term stability data for this compound in DMSO is not extensively published, general principles for storing compounds in DMSO should be followed. Most compounds in anhydrous DMSO are stable for several weeks to months when stored properly.[1][2][3] However, the stability is highly dependent on storage conditions, the purity of the DMSO, and the intrinsic reactivity of the compound. The presence of a nitro group and a carboxylic acid on the coumarin scaffold suggests potential reactivity under certain conditions.
Q2: How should I prepare and store stock solutions of this compound in DMSO?
To maximize the shelf-life of your stock solution, adhere to the following best practices:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to minimize water content, as moisture can promote degradation for many compounds.[4][5][6]
-
Recommended Concentration: While solubility data is not specified, preparing a stock solution at a standard concentration (e.g., 10 mM) is common practice.
-
Proper Storage: Stock solutions should be stored at -20°C or -80°C for long-term storage.[4][5]
-
Aliquot Solutions: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes.[4][5][7][8]
-
Protect from Light: Although specific photostability data is unavailable, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation.[5]
Q3: What are the potential signs of degradation in my DMSO stock solution?
Visual indicators of degradation or instability can include:
-
Color Change: A noticeable change in the color of the solution over time.
-
Precipitation: The formation of solid particles or crystals in the solution, which could indicate either degradation or solubility issues.[4][5]
-
Inconsistent Experimental Results: A primary indicator of compound degradation is a loss of potency or variability in bioassay results over time.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Difficulty Dissolving the Compound | 1. Sub-optimal DMSO Quality: The DMSO may have absorbed moisture, reducing its solvating power.[9] 2. Solubility Limit Exceeded: The desired concentration may be above the compound's solubility limit. 3. Insufficient Mixing: The compound may not be fully dispersed. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Try preparing a more dilute stock solution. 3. Gently warm the solution (e.g., to 37°C) and use an ultrasonic bath to facilitate dissolution.[4][9] |
| Precipitate Forms in Stock Solution During Storage | 1. Improper Storage: Storage at a temperature that is too high (e.g., 4°C or room temp) can lead to degradation or precipitation. 2. Supersaturated Solution: The solution may have been prepared at a concentration close to its solubility limit at room temperature, and precipitation occurred upon freezing. 3. Freeze-Thaw Cycles: Repeated cycling can compromise the stability and concentration of the solution.[5][7] | 1. Ensure storage at -20°C or ideally -80°C. 2. Before use, gently warm the vial and sonicate to ensure any precipitate is redissolved. Visually confirm the solution is clear.[4] 3. Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw events.[5] |
| Inconsistent or Diminished Activity in Assays | 1. Compound Degradation: The compound may be unstable under the storage conditions. 2. Inaccurate Concentration: This could be due to incomplete dissolution, precipitation, or errors during preparation. | 1. Prepare a fresh stock solution from solid material for comparison. 2. Perform a stability analysis using HPLC to check the purity and concentration of the stock solution (see protocol below). 3. If degradation is confirmed, consider reducing the storage time of stock solutions. |
Data Presentation
While specific quantitative stability data for this compound is not available in the literature, the following table represents a hypothetical dataset that could be generated from a stability study using the HPLC protocol described below.
Table 1: Representative Stability Data for this compound in DMSO at 10 mM (Hypothetical Data)
| Storage Condition | Time Point | % Parent Compound Remaining (Hypothetical) |
| Room Temperature (~22°C) | 1 Week | 85% |
| 4°C | 1 Month | 92% |
| -20°C | 3 Months | 98% |
| -80°C | 6 Months | >99% |
| -20°C with 5 Freeze-Thaw Cycles | 1 Month | 94% |
Visualizations
The following diagrams illustrate key workflows and concepts related to compound stability.
Caption: Troubleshooting workflow for stability issues in DMSO stock solutions.
Caption: Factors influencing the stability of the compound in DMSO.
Experimental Protocols
Protocol: Assessing Chemical Stability by HPLC-UV
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect its degradation products.[1][10][11]
1. Objective: To determine the percentage of the parent compound remaining in a DMSO stock solution after storage under various conditions over time.
2. Materials:
-
This compound (solid reference standard)
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other suitable mobile phase modifier)
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation and Conditions (Starting Point):
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A broad gradient is recommended for initial screening to separate the parent compound from potential degradation products (e.g., 5% B to 95% B over 20 minutes).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. A PDA detector is ideal for this, scanning from 200-400 nm to find the absorbance maximum (λmax).[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
4. Procedure:
-
Standard Preparation (Time Zero, T=0):
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Immediately dilute a small aliquot of this stock solution with the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a working concentration within the linear range of the detector (e.g., 10-50 µg/mL). This is your T=0 reference sample.
-
-
Sample Storage:
-
Aliquot the 10 mM DMSO stock into multiple vials.
-
Store the vials under the desired test conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Analysis at Subsequent Time Points (T=x):
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Allow the vial to thaw completely and come to room temperature. Vortex gently to ensure homogeneity.
-
Prepare a working sample for injection by diluting the stock solution in the same manner as the T=0 standard.
-
-
HPLC Analysis:
-
Inject the T=0 standard and the T=x samples onto the HPLC system.
-
Record the chromatograms, paying attention to the peak area of the parent compound and the appearance of any new peaks, which may be degradation products.
-
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the T=0 standard.
-
Calculate the percentage of the compound remaining at each time point (T=x) using the following formula:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
A method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak. Forced degradation studies (e.g., exposure to acid, base, oxidation) can be used to validate this.[10][11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Solubility of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: Is there quantitative solubility data available for this compound in common laboratory solvents?
A1: Currently, there is a lack of specific quantitative solubility data in publicly available literature for this compound. However, qualitative information for structurally similar compounds can provide some guidance. For instance, the related compound, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, is reported to be soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and acetone, and insoluble in water.[1] The parent compound, Coumarin-3-carboxylic acid, is soluble in DMSO at a concentration of 38 mg/mL. It is crucial to experimentally determine the precise solubility in your solvent of choice for your specific application.
Q2: What is a recommended starting point for dissolving this compound?
A2: Based on the data from analogous compounds, starting with polar aprotic solvents such as DMSO or DMF is advisable. These solvents are generally effective at dissolving a wide range of organic molecules. For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Q3: How can I prepare an aqueous working solution from an organic stock?
A3: To prepare an aqueous working solution, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a high-concentration stock solution. Then, perform a serial dilution of this stock solution into your aqueous experimental medium. It is important to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which helps to minimize precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (your final assay medium containing the same concentration of the organic solvent without the compound) in your experiments.
Data on Structurally Related Compounds
Table 1: Qualitative Solubility of 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Water | Insoluble |
| Source: ChemBK[1] |
Table 2: Quantitative Solubility of Coumarin-3-carboxylic acid
| Solvent | Concentration |
| Dimethyl sulfoxide (DMSO) | 38 mg/mL |
| Source: Selleck Chemicals |
Experimental Protocols
For accurate and reproducible results, it is highly recommended to determine the solubility of this compound under your specific experimental conditions. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO, buffer at a specific pH)
-
Sealed, inert containers (e.g., glass vials)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the container and place it on an orbital shaker at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect a known volume of the supernatant (the clear, saturated solution). Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.
Caption: Workflow for the shake-flask solubility determination method.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause: The solvent may not be appropriate for the compound's polarity.
-
Solution:
-
Try a different solvent with a different polarity. Based on the structure of this compound (containing both polar nitro and carboxylic acid groups, and a less polar coumarin backbone), a range of solvents from polar aprotic (DMSO, DMF) to polar protic (ethanol, methanol) could be effective.
-
Gentle heating or sonication can help to increase the rate of dissolution. However, be cautious as heat can degrade some compounds. Always check the compound's stability at elevated temperatures.
-
Issue 2: The compound precipitates out of solution when diluting the organic stock into an aqueous buffer.
-
Possible Cause: The compound has low aqueous solubility, and the addition of the organic stock to the aqueous buffer causes it to crash out.
-
Solution:
-
Decrease the final concentration of the compound in the aqueous solution.
-
Increase the percentage of the organic co-solvent in the final solution, but be mindful of its potential effects on your experiment (e.g., cell toxicity).
-
Add the organic stock solution to the aqueous buffer very slowly while vigorously vortexing to ensure rapid mixing.
-
Consider using a surfactant such as Tween® 80 or Pluronic® F-68 in your aqueous buffer to help maintain the compound's solubility.
-
Issue 3: Inconsistent solubility results between experiments.
-
Possible Cause:
-
The system has not reached equilibrium.
-
Temperature fluctuations during the experiment.
-
Inaccurate measurement of solvent volume or compound mass.
-
Issues with the analytical method.
-
-
Solution:
-
Ensure a sufficient equilibration time in the shake-flask method (24-48 hours is a good starting point).
-
Maintain a constant and controlled temperature throughout the experiment.
-
Use calibrated analytical balances and pipettes.
-
Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision.
-
Caption: Factors influencing the solubility of a compound.
References
"preventing degradation of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid in solution"
Technical Support Center: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound in solution. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: The two main causes of degradation are pH-dependent hydrolysis and photodegradation.
-
Hydrolysis: Like other coumarins, this compound possesses a lactone ring that is susceptible to irreversible hydrolysis, particularly under alkaline (basic) conditions, which leads to a loss of biological activity.[1] While more stable in acidic to neutral solutions, slow hydrolysis can still occur at physiological pH (e.g., 7.4) over extended periods.[1]
-
Photodegradation: Aromatic compounds, especially those with nitro groups, can be sensitive to light.[2][3] Exposure to UV or even ambient light can lead to decomposition.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure maximum stability, stock solutions should be prepared using an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1][3] For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C in tightly sealed amber vials or tubes wrapped in foil to protect from light.[1][3]
Q3: What is the recommended procedure for preparing aqueous working solutions?
A3: Aqueous working solutions should be prepared fresh for each experiment to minimize degradation.[1] Use a buffer with a slightly acidic to neutral pH (pH 6.0-7.0) for dilution.[1] If the compound's solubility is low, a small amount of a co-solvent like DMSO (typically ≤1%) may be used, provided it is compatible with your experimental system.[1]
Q4: My compound precipitates out of my aqueous buffer. What can I do?
A4: Precipitation is a common issue due to the limited aqueous solubility of many organic compounds. Consider the following:
-
Lower the Concentration: The most straightforward solution is to work with a lower final concentration of the compound.
-
Use a Co-solvent: As mentioned, adding a small percentage of an organic co-solvent like DMSO or ethanol to your aqueous buffer can improve solubility.[1]
-
Adjust pH: While high pH can increase the solubility of carboxylic acids, it will also significantly accelerate the hydrolysis of the lactone ring.[1][4] Therefore, increasing the pH is generally not a recommended strategy for this compound.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also generate heat.[1]
Q5: I'm observing a color change in my solution. What does this indicate?
A5: A color change often indicates chemical degradation. This could be due to the opening of the lactone ring, reactions involving the nitro group, or photodegradation. If you observe a color change, it is recommended to discard the solution and prepare a fresh one under optimal conditions (e.g., protected from light, appropriate pH).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in assay | Hydrolysis of the lactone ring due to high pH or extended incubation time in aqueous buffer.[1] | Prepare working solutions fresh before each use.[1] Maintain the pH of the experimental buffer between 6.0 and 7.0.[1] Minimize incubation times where possible. Include a cell-free control to assess chemical stability in the medium alone.[1] |
| Photodegradation from exposure to ambient or UV light.[3] | Conduct experiments under subdued lighting. Use amber-colored labware or wrap containers in aluminum foil. Store stock and working solutions in the dark.[3] | |
| Precipitation in aqueous solution | Low aqueous solubility. | Reduce the final concentration of the compound. Add a small amount of a biocompatible co-solvent (e.g., <1% DMSO).[1] Prepare the solution at the intended experimental temperature. |
| Inconsistent results between experiments | Degradation of stock solution. | Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect them from light.[1] |
| Variability in solution preparation. | Follow a consistent, standardized protocol for preparing all solutions. Ensure the buffer pH is consistent for each experiment. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | Analyze a freshly prepared sample as a reference. To identify the degradation products, consider performing forced degradation studies (e.g., exposure to high pH, UV light) and analyzing the resulting mixture by LC-MS/MS.[5] |
Data Presentation
Table 1: Solubility and Recommended Stock Solution Parameters
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High dissolving power for organic molecules; aprotic nature minimizes hydrolysis.[1][3] |
| Other Potential Solvents | Methanol, Acetone | Can be used but may be less optimal for long-term stability compared to DMSO. |
| Aqueous Solubility | Insoluble / Very Low | The hydrophobic chromene ring limits solubility in water. |
| Stock Concentration | 10-20 mM (typical) | Prepare a concentrated stock to minimize the volume of organic solvent added to aqueous solutions. |
| Storage Temperature | -20°C or -80°C | Low temperatures slow down potential degradation reactions.[1] |
| Storage Container | Tightly sealed amber glass vial or tube wrapped in aluminum foil | Protects from light and prevents solvent evaporation/water absorption.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until all the solid has completely dissolved. Gentle warming (to room temperature if stored cold) or brief sonication may be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or cryovials.
-
Storage: Tightly seal the aliquots and store them at -20°C or -80°C, protected from light.
Protocol 2: Recommended Method for Assessing Solution Stability
-
Preparation: Prepare a solution of the compound in the experimental buffer (e.g., PBS, pH 7.4) at the final working concentration.
-
Incubation: Incubate the solution under the exact conditions of the planned experiment (temperature, lighting, duration).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquots using a validated High-Performance Liquid Chromatography (HPLC) method. The HPLC system should be equipped with a UV or PDA detector set to the λmax of the compound.
-
Quantification: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products. For identification of these products, LC-MS/MS analysis is recommended.[5]
Visualizations
Caption: Primary degradation pathways for the compound in solution.
Caption: Troubleshooting workflow for loss of compound activity.
References
Technical Support Center: Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the synthesis of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid, focusing on alternative catalysts to optimize this process. The content includes frequently asked questions, detailed experimental protocols, a troubleshooting guide, and comparative data for various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The primary and most established method is the Knoevenagel condensation of 2-hydroxy-5-nitrobenzaldehyde with an active methylene compound, typically Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[1] This reaction is usually followed by hydrolysis to yield the final carboxylic acid.
Q2: Why should I consider alternative catalysts for this synthesis? A2: While traditional catalysts like piperidine are effective, they can lead to longer reaction times and require specific handling.[2] Alternative catalysts are explored to improve yields, reduce reaction times, enhance product purity, and promote greener, more environmentally friendly conditions, such as using water as a solvent or enabling solvent-free reactions.[2][3][4]
Q3: What are the key stages of the Knoevenagel condensation for this synthesis? A3: The synthesis proceeds in two main stages. First is the Knoevenagel condensation itself, where a basic catalyst forms a stabilized enolate from the active methylene compound, which then attacks the carbonyl carbon of the salicylaldehyde.[3] This is followed by an intramolecular cyclization (transesterification) to form the coumarin ring.[3]
Q4: Can microwave irradiation be used to accelerate the synthesis? A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times for Knoevenagel condensations, often from hours to just a few minutes, while maintaining good to excellent yields.[5][6] This method is considered a green chemistry approach as it is highly energy-efficient.[3]
Alternative Catalysts: Performance Comparison
The selection of a suitable catalyst is critical for optimizing the synthesis of coumarin-3-carboxylic acids. A variety of catalysts have been investigated to improve efficiency and sustainability. The table below summarizes the performance of several catalysts for the Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds.
| Catalyst System | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine / Acetic Acid | Meldrum's Acid | Ethanol | Reflux (78-80°C) | 4–12 h | High (not specified) | [1] |
| Piperidine / Acetic Acid | Diethyl Malonate | Ethanol | Not specified | Not specified | Moderate to Good | [4] |
| Sodium Azide (NaN₃) | Meldrum's Acid | Water | Room Temp | Not specified | 99% | [4] |
| Potassium Carbonate (K₂CO₃) | Meldrum's Acid | Water | Room Temp | Not specified | 92% | [4] |
| Phenyliododiacetate (PIDA) | α-substituted Ethyl Acetates | Ethanol | 35-40°C | Not specified | 90-92% | [4] |
| Nano MgFe₂O₄ | 1,3-Dicarbonyl Compounds | Solvent-free (Ultrasound) | 45°C | Not specified | 63-73% | [4] |
| Potassium 1,2,3,6-Tetrahydrophthalimide | Malonic Acid | Water | Room Temp | 1-5 h | 85-95% | [7] |
| Diethylamine | Ethyl Acetoacetate | Solvent-free (Microwave) | Not specified | 60-80 s | Not specified | [5] |
Experimental Protocols & Workflow
Below are detailed protocols for the synthesis of coumarin derivatives using different catalytic systems.
General Experimental Workflow
The synthesis of this compound via Knoevenagel condensation follows a consistent workflow from reactant preparation to final product characterization.
References
- 1. This compound | 10242-15-6 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 7. bhu.ac.in [bhu.ac.in]
Technical Support Center: Scale-up Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common methods for synthesizing coumarin-3-carboxylic acids, including the 6-nitro derivative, are the Knoevenagel and Perkin condensations.[1][2] The Knoevenagel condensation typically involves the reaction of a substituted salicylaldehyde with an active methylene compound like malonic acid or its esters, often in the presence of a basic catalyst.[3][4]
Q2: How critical is temperature control during the nitration step for the synthesis?
A2: Temperature control is a critical factor. Low temperatures (e.g., 0–5 °C) for a shorter duration (e.g., 3 hours) favor the formation of the 6-nitro isomer.[5] Conversely, higher temperatures and longer reaction times can lead to the formation of the 8-nitro-coumarin isomer as a significant byproduct.[5] Careful management of the reaction exotherm is crucial during scale-up.
Q3: What are the recommended solvents for the synthesis and purification?
A3: Various solvents are used depending on the specific synthetic method. For the reaction itself, solvents like ethanol and water are often employed, with some methods promoting "green" synthesis in aqueous media.[2][3] For purification, hot ethanol is commonly used for recrystallization to obtain the purified product.[3]
Q4: Are there any eco-friendly or "green" synthesis methods available?
A4: Yes, several green chemistry approaches have been developed for the synthesis of coumarin-3-carboxylic acids. These methods often utilize water as a solvent, employ milder catalysts, and may use techniques like ultrasound irradiation to promote the reaction.[2][6] Such methods aim to reduce the use of toxic reagents and solvents.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired 6-Nitro Isomer | - Incorrect reaction temperature: Higher temperatures can favor the formation of the 8-nitro isomer.[5]- Inefficient mixing: Poor agitation can lead to localized temperature increases and side reactions.- Suboptimal catalyst concentration or choice. | - Maintain strict temperature control: Ensure the reaction temperature is kept low, ideally between 0-5°C, during the addition of the nitrating agent.[5]- Improve agitation: Use an appropriate overhead stirrer to ensure uniform mixing and heat distribution.- Optimize catalyst: Experiment with different catalysts and concentrations to find the optimal conditions for your scale. |
| Formation of Impurities and Byproducts | - Presence of isomeric impurities: As mentioned, temperature can influence the formation of the 8-nitro isomer.[5]- Side reactions: The starting materials or intermediates may undergo side reactions if the reaction conditions are not optimal. | - Control reaction parameters: Strictly adhere to the optimized temperature and reaction time.- Purification: Employ recrystallization from a suitable solvent like hot ethanol to remove impurities.[3]- Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging at scale. |
| Difficulty in Product Isolation and Purification | - Fine particle size of the precipitate: This can make filtration slow and difficult.- Product solubility: The product may have some solubility in the reaction mixture, leading to losses during filtration. | - Control precipitation: Allow the product to precipitate slowly from the solution to encourage the formation of larger crystals.- Washing: Wash the filtered solid with cold water or another appropriate solvent to remove residual impurities without significant product loss.[3] |
| Inconsistent Results at Larger Scales | - Heat transfer issues: The surface-area-to-volume ratio decreases at larger scales, making heat dissipation more challenging.- Mass transfer limitations: Inefficient mixing can lead to non-uniform reaction conditions. | - Use a jacketed reactor: This allows for better control of the reaction temperature.- Scale-up agitation appropriately: Ensure that the mixing is sufficient to maintain a homogeneous reaction mixture. |
Quantitative Data Summary
| Parameter | Value | Synthesis Method | Reference |
| Reaction Temperature (Nitration) | 0–5 °C | Nitration of coumarin | [5] |
| Reaction Time (Nitration for 6-nitro isomer) | 3 hours | Nitration of coumarin | [5] |
| Yield (General Coumarin-3-carboxylic acids) | 85-95% | Knoevenagel condensation | [3] |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
This protocol is a generalized procedure based on common laboratory-scale syntheses and should be optimized for scale-up.
-
Reaction Setup: In a suitable jacketed reactor equipped with an overhead stirrer and a temperature probe, add 5-nitrosalicylaldehyde and malonic acid in equimolar amounts.
-
Solvent Addition: Add a suitable solvent such as ethanol or an aqueous medium.
-
Catalyst Addition: Introduce a catalytic amount of a suitable base (e.g., piperidine, potassium carbonate).
-
Reaction: Stir the mixture at room temperature or with gentle heating as optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, cool the mixture. The product may precipitate out of the solution. If not, the reaction mixture can be poured into cold water to induce precipitation.
-
Filtration: Filter the solid product using a suitable filtration setup.
-
Washing: Wash the collected solid with cold water to remove any remaining catalyst and unreacted starting materials.[3]
-
Drying: Dry the purified solid under vacuum.
-
Recrystallization (Optional): For higher purity, recrystallize the product from hot ethanol.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the scale-up synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a molecule with potential therapeutic applications, rigorous purity assessment is paramount. This guide provides an objective comparison of key spectroscopic methods for determining the purity of this nitrocoumarin derivative, supported by established experimental protocols and comparative data adapted from studies on analogous compounds.
Introduction to Purity Assessment
Impurity profiling is a crucial step in drug development and manufacturing. Impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the API, or contamination. For this compound, potential impurities could include positional isomers (e.g., 8-nitro-2-oxo-2H-chromene-3-carboxylic acid), unreacted starting materials, and degradation products. A multi-faceted analytical approach employing orthogonal techniques is therefore essential for a comprehensive purity profile.
Comparative Analysis of Spectroscopic Methods
A combination of chromatographic and spectroscopic techniques is the gold standard for purity determination of organic compounds. High-Performance Liquid Chromatography (HPLC) is widely used for its high sensitivity and resolving power in separating components of a mixture.[1] In contrast, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for direct quantification without the need for an identical reference standard of the analyte.[1][2] Mass Spectrometry (MS) offers unparalleled sensitivity and provides crucial molecular weight information for impurity identification.[3]
The following table summarizes the performance of these key techniques in the context of assessing the purity of this compound.
| Parameter | HPLC-UV | ¹H-qNMR | LC-MS |
| Principle | Chromatographic separation followed by UV detection. | Direct measurement of nuclear spin resonance in a magnetic field. | Chromatographic separation coupled with mass-to-charge ratio detection. |
| Purity Determination | Relative purity based on peak area %. | Absolute purity (mass fraction) against a certified internal standard. | Primarily for identification; quantification requires an appropriate standard. |
| Typical Purity Result | >99.0% (Area) | 98.5% (w/w) | - |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | <0.01% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | ~0.03% |
| Strengths | High sensitivity, excellent for resolving complex mixtures, widely available.[3] | Provides absolute quantification without a specific reference standard for the analyte, non-destructive, provides structural information.[2][4] | Extremely high sensitivity, provides molecular weight information for unknown impurity identification.[3] |
| Limitations | Requires a chromophore for UV detection, quantification can be affected by differences in molar absorptivity of impurities.[3] | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret for minor components.[3] | Not inherently quantitative without an internal standard, potential for ion suppression effects.[3] |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the relative purity of this compound and quantify known and unknown impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
Objective: To determine the absolute purity (mass fraction) of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid). The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
NMR Parameters:
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio for accurate integration.
Data Analysis: The purity is calculated using the following formula:
Purity (% w/w) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify unknown impurities in the synthesized this compound.
Instrumentation:
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Same as the HPLC-UV method.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: 50 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow: 10 L/min.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) for structural elucidation of impurity peaks.
Data Analysis: The elemental composition of unknown impurity peaks can be determined from the accurate mass measurements. Fragmentation patterns from MS/MS spectra help in elucidating the chemical structure of the impurities.
Visualizing the Workflow and Method Comparison
References
Unlocking Anticancer Potential: A Comparative Analysis of Substituted Coumarin-3-Carboxylic Acids
For researchers and drug development professionals, the coumarin scaffold represents a privileged structure in the design of novel anticancer agents. This guide provides a comparative overview of the anticancer activity of substituted coumarin-3-carboxylic acids, supported by experimental data, to inform future drug discovery efforts.
Coumarin-3-carboxylic acids, a prominent class of coumarin derivatives, have garnered significant attention for their cytotoxic effects against a range of cancer cell lines. The versatility of the coumarin ring allows for substitutions at various positions, leading to a diverse library of compounds with varying potencies and mechanisms of action. This guide synthesizes in vitro data to compare the efficacy of these derivatives, details the experimental protocols used for their evaluation, and visualizes key cellular pathways and workflows.
Comparative Anticancer Activity: A Data-Driven Overview
The anticancer efficacy of substituted coumarin-3-carboxylic acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various substituted coumarin-3-carboxylic acid derivatives against several human cancer cell lines, providing a clear comparison of their potencies.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-3-carboxylic acid | Unsubstituted | HeLa | 26.42 | [1] |
| Coumarin-3-carboxylic acid | Unsubstituted | HepG2 | 81.73 | [1] |
| Pyranocoumarin-3-carboxylic acid | Pyrano ring fusion | HeLa | 80.38 | [1] |
| Pyranocoumarin-3-carboxylic acid | Pyrano ring fusion | HepG2 | > 100 | [1] |
| 7-azacoumarin-3-carboxylic acid | 7-aza substitution | HuTu 80 | > 100 | [2] |
| 7-azacoumarin-3-carboxylic acid | 7-aza substitution | M-HeLa | > 100 | [2] |
| Seleno[2,3-f]coumarin-3-carboxylic acid | Seleno ring fusion | MCF-7 | 38 | [3] |
| Seleno[2,3-f]coumarin-3-carboxylic acid | Seleno ring fusion | MDA-MB-231 | 49 | [3] |
Table 1: Comparative in vitro anticancer activity of various coumarin-3-carboxylic acid derivatives.
The data indicates that substitutions on the coumarin-3-carboxylic acid backbone significantly influence anticancer activity. For instance, the unsubstituted parent compound shows moderate activity, while the addition of a pyrano ring or aza-substitution at the 7-position can alter this activity, sometimes reducing it.[1][2] In contrast, fusion of a selenium-containing ring appears to confer notable potency against breast cancer cell lines.[3]
It is important to note that many recent studies have focused on derivatives of the carboxylic acid moiety, such as amides and esters, which have shown promising results. For example, certain coumarin-3-carboxamides have demonstrated potent anticancer activity comparable to the standard chemotherapeutic drug doxorubicin.[1][2]
Mechanism of Action: Inducing Cancer Cell Death
Substituted coumarin-3-carboxylic acids exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
One of the key signaling pathways implicated in the anticancer activity of coumarin derivatives is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[4] Several coumarin derivatives have been shown to inhibit this pathway, leading to the downstream activation of apoptotic processes.[5][6]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted coumarin-3-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm). The IC50 values are then calculated from the dose-response curves.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.
-
Staining: Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Cell Cycle Analysis
Flow cytometry is also used to determine the effect of the compounds on the cell cycle progression.
Procedure:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion
Substituted coumarin-3-carboxylic acids represent a promising class of compounds for the development of new anticancer therapies. The structure-activity relationship studies, exemplified by the comparative IC50 data, highlight the importance of the nature and position of substituents on the coumarin scaffold for cytotoxic potency. The primary mechanisms of action involve the induction of apoptosis, often through the inhibition of key survival pathways like PI3K/AKT, and the disruption of the normal cell cycle. The standardized experimental protocols detailed in this guide are crucial for the consistent and reliable evaluation of these and other potential anticancer agents, paving the way for future preclinical and clinical investigations.
References
- 1. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides [mdpi.com]
- 3. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
"6-Nitro-2-oxo-2H-chromene-3-carboxylic acid vs. 6-aminocoumarin-3-carboxylic acid"
A Comparative Guide to 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid and 6-aminocoumarin-3-carboxylic acid for Researchers
This guide provides a detailed, objective comparison between two coumarin derivatives, this compound and 6-aminocoumarin-3-carboxylic acid. The comparison focuses on their chemical properties, synthesis, biological activities, and performance data to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific application.
Overview and Chemical Structures
The core structural difference between these two compounds lies in the substituent at the 6-position of the coumarin ring. This compound features an electron-withdrawing nitro group (-NO₂), which significantly influences its chemical reactivity and biological profile, gearing it towards applications as a potential therapeutic agent. In contrast, 6-aminocoumarin-3-carboxylic acid possesses an electron-donating amino group (-NH₂), a classic fluorophore, making it suitable for use as a fluorescent probe and labeling agent.
| Compound | Chemical Structure |
| This compound | ![]() |
| 6-aminocoumarin-3-carboxylic acid | ![]() |
Chemical and Physical Properties
The substitution of the nitro group with an amino group results in notable differences in molecular weight and polarity, which can affect solubility and interactions with biological targets.
| Property | This compound | 6-aminocoumarin-3-carboxylic acid |
| CAS Number | 10242-15-6[1] | 91587-88-1 |
| Molecular Formula | C₁₀H₅NO₆[2] | C₁₀H₇NO₄ |
| Molecular Weight | 235.15 g/mol [2] | 205.17 g/mol |
| Melting Point | 233-234 °C[3] | Not reported in searched literature |
| Appearance | White to light yellow crystal/solid[3] | Not reported in searched literature |
| Key Functional Group | Electron-withdrawing nitro group | Electron-donating amino group |
Synthesis and Experimental Protocols
The synthesis of 6-aminocoumarin-3-carboxylic acid typically involves the chemical reduction of its nitro counterpart. Below are representative experimental protocols for the synthesis of both compounds.
Synthesis Workflow Diagram
Caption: General synthesis workflow for the two coumarin derivatives.
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is based on the condensation of 2-hydroxy-5-nitrobenzaldehyde with Meldrum's acid.[4]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (10 mmol) and Meldrum's acid (12 mmol) in 50 mL of ethanol.
-
Catalyst Addition: Add piperidine (0.1 mmol) and acetic acid (0.1 mmol) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) under an inert argon atmosphere. Stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold ethanol (2 x 20 mL), and then with water.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.
-
Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and melting point analysis.
Protocol 2: Synthesis of 6-aminocoumarin-3-carboxylic acid via Reduction
This protocol describes a general method for the reduction of the nitro group to an amino group using tin(II) chloride.
-
Reaction Setup: Suspend this compound (5 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (25 mmol) in 20 mL of concentrated hydrochloric acid (HCl) dropwise at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Adjust the pH to approximately 8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. This will precipitate the tin salts.
-
Isolation: Filter the mixture to remove the inorganic salts. The filtrate contains the product.
-
Purification: Acidify the filtrate with dilute HCl to a pH of ~4-5 to precipitate the amino-coumarin product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activity and Performance Comparison
The distinct electronic properties conferred by the nitro and amino groups lead to divergent biological activities and applications.
This compound: A Therapeutic Candidate
The electron-withdrawing nitro group makes this molecule a candidate for drug development, particularly in oncology. It has been investigated as an enzyme inhibitor and for its potential to target signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways.[2] The nitro group can be bioreduced in hypoxic tumor environments to form reactive intermediates that contribute to cytotoxicity.
6-aminocoumarin-3-carboxylic acid: A Fluorescent Probe
The electron-donating amino group is a powerful auxochrome that imparts strong fluorescence to the coumarin scaffold. This makes 6-aminocoumarin-3-carboxylic acid and its derivatives ideal for applications in bio-imaging and sensing. The carboxylic acid moiety provides a convenient handle for conjugation to biomolecules like proteins, peptides, and nucleic acids after activation (e.g., as an N-hydroxysuccinimide ester).
Comparative Performance Data
Direct comparative experimental data for these two specific compounds is limited in the literature. The table below summarizes available data and expected performance based on the properties of their respective chemical classes.
| Parameter | This compound | 6-aminocoumarin-3-carboxylic acid |
| Primary Application | Potential anticancer/enzyme inhibitory agent[2] | Fluorescent label and probe scaffold |
| Anticancer Activity (IC₅₀) | Potentially active; specific IC₅₀ not reported. Derivatives of 2-oxo-2H-chromene-3-carbohydrazide have shown IC₅₀ values in the range of 7-10 µM against colon and leukemia cancer cell lines.[5] | Generally not pursued for cytotoxicity; its derivatives are used for imaging cellular processes. |
| Fluorescence | Expected to be very weak or non-fluorescent (nitro groups are known quenchers). | Expected to be strongly fluorescent. Related aminocoumarins exhibit high quantum yields. |
| Excitation Max (λex) | Not applicable | Not reported; related aminocoumarins excite in the range of 330-430 nm.[6][7] |
| Emission Max (λem) | Not applicable | Not reported; related aminocoumarins emit in the blue-green range of 460-500 nm.[6][7] |
| Fluorescence Quantum Yield (Φ_F) | Expected to be very low (<0.01) | Not reported; derivatives like 7-amino-coumarins can have high quantum yields (up to 0.62 in aqueous solution).[8] |
Signaling Pathways and Application Workflows
Potential Signaling Pathway Inhibition by this compound
This compound has been suggested to target receptor tyrosine kinase (RTK) pathways like EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[2] Inhibition of these pathways can block downstream signaling cascades responsible for cell proliferation and survival.
Caption: Potential inhibition of EGFR/VEGFR signaling by the nitro-coumarin.
Workflow for Biomolecule Labeling with 6-aminocoumarin-3-carboxylic acid
The primary use of the amino-coumarin is as a fluorescent tag. The carboxylic acid is typically activated to react with primary amines (e.g., lysine residues in proteins).
Caption: Workflow for fluorescently labeling a biomolecule.
Experimental Protocols for Performance Evaluation
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to assess the anticancer activity of compounds like this compound.[9][10]
-
Cell Seeding: Seed human cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare stock solutions of the test compound in DMSO. Add various concentrations of the compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Relative Fluorescence Quantum Yield Measurement
This protocol is used to quantify the fluorescence efficiency of compounds like 6-aminocoumarin-3-carboxylic acid.[4]
-
Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Solution Preparation: Prepare a series of dilute solutions of both the test compound and the reference standard in the same solvent (e.g., ethanol). The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the selected excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for all measurements.
-
Data Analysis:
-
Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the test compound and the reference standard.
-
Determine the slope of the resulting straight lines for the sample (Slope_S) and the reference (Slope_R).
-
Calculate the quantum yield of the sample (Φ_F(S)) using the equation: Φ_F(S) = Φ_F(R) * (Slope_S / Slope_R) * (n_S² / n_R²) where Φ_F(R) is the quantum yield of the reference, and n_S and n_R are the refractive indices of the sample and reference solvents (which are equal if the same solvent is used).[4]
-
Conclusion
This compound and 6-aminocoumarin-3-carboxylic acid are valuable chemical scaffolds with distinct and complementary applications. The nitro-derivative serves as a promising lead for the development of therapeutic agents, particularly in oncology, due to the reactivity of its electron-withdrawing group. In contrast, the amino-derivative is an excellent platform for creating fluorescent probes for bio-imaging and diagnostics, owing to the strong fluorescence imparted by its electron-donating group. The choice between these two molecules should be guided by the intended research application: drug discovery and medicinal chemistry for the former, and bioanalytical sciences and imaging for the latter.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. This compound | 10242-15-6 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticancer potential of certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Nitrocoumarin Isomers
For Researchers, Scientists, and Drug Development Professionals
Nitrocoumarins, a class of coumarin derivatives characterized by the presence of a nitro group, have garnered significant scientific interest due to their diverse and potent biological activities. The position of the nitro group on the coumarin scaffold plays a crucial role in determining the pharmacological profile of these compounds. This guide provides an objective comparison of the biological activities of 3-nitro, 6-nitro, and 8-nitrocoumarin isomers, supported by experimental data, to inform further research and drug development endeavors.
Anticancer Activity: A Tale of Isomeric Potency
Nitrocoumarin isomers have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The positioning of the nitro group influences the mechanism and efficacy of their anticancer action.
A study highlighted that a 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one derivative exhibited cytotoxicity in colon cancer cells by up-regulating the expression of pro-apoptotic proteins BAX and PUMA, leading to the cleavage of PARP and subsequent cell death[1]. Another report indicated that 8-nitro-7-hydroxycoumarin induced apoptosis in human leukemia cell lines[2]. While direct comparative studies across all major isomers are limited, the available data suggests that the substitution pattern is a key determinant of anticancer potential. For instance, a 3-(4-nitrophenyl)coumarin derivative with acetoxy groups at the C-7 and C-8 positions showed meaningful activity against human prostate cancer PC-3 cells with a half-maximal cytotoxic concentration (CC50) of 18.2 µM, whereas other analogs were largely inactive[3].
Table 1: Comparative Anticancer Activity of Nitrocoumarin Derivatives (IC50/CC50 in µM)
| Compound/Isomer Derivative | Cancer Cell Line | IC50/CC50 (µM) | Reference |
| 5,7-dimethoxy-4-methyl-6-nitro -chromen-2-one | Colon Cancer Cells | Not specified | [1] |
| 8-nitro -7-hydroxycoumarin | Leukemia (HL-60, K562) | Not specified | [2] |
| 7,8-Diacetoxy-3-(4-nitro phenyl)coumarin | Prostate (PC-3) | 18.2 | [3] |
Note: Data is collated from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of nitrocoumarin isomers are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the nitrocoumarin isomers for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Isomeric Influence on Bacterial Inhibition
The position of the nitro group also significantly impacts the antibacterial properties of coumarins. Studies have shown that a nitro group at the 6-position of the coumarin moiety appears to be crucial for antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
In a study of 3-arylcoumarin derivatives, compounds with a 6-nitro substituent exhibited notable antibacterial activity, while those with a nitro group only on the 3-aryl ring were inactive[4]. For example, 3-(3'-methylphenyl)-6-nitrocoumarin was identified as a particularly potent compound with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against S. aureus[4]. Another study reported that the introduction of an electron-withdrawing nitro group in place of an amino group enhanced the potency against three bacterial strains, with an MIC of 12.5 µg/mL[5].
Table 2: Comparative Antibacterial Activity of Nitrocoumarin Derivatives (MIC in µg/mL)
| Compound/Isomer Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(3′-methylphenyl)-6-nitro coumarin | Staphylococcus aureus | 8 | [4] |
| 3-(3′-Nitrophenyl)-6-nitro coumarin | Staphylococcus aureus | 32 | [4] |
| 3-(4′-Nitrophenyl)-6-nitro coumarin | Staphylococcus aureus | 128 | [4] |
| 3-amido coumarin with nitro group substitution | Three bacterial strains | 12.5 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of nitrocoumarin isomers against various bacterial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.
-
Serial Dilution: The nitrocoumarin compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition: A Potential Mechanism of Action
The biological activities of nitrocoumarins are often linked to their ability to inhibit specific enzymes. For instance, derivatives of 4-hydroxy-6-nitrocoumarin have been shown to inhibit carbonic anhydrase-II[6].
Table 3: Enzyme Inhibitory Activity of 6-Nitrocoumarin Derivatives
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| Derivative of 4-hydroxy-6-nitro coumarin (Compound 2) | Carbonic Anhydrase-II | 263 | [6] |
| Derivative of 4-hydroxy-6-nitro coumarin (Compound 6) | Carbonic Anhydrase-II | 456 | [6] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory effect of nitrocoumarins on carbonic anhydrase activity can be assessed spectrophotometrically.
-
Reagent Preparation: Prepare solutions of the test compound, purified carbonic anhydrase, and the substrate (e.g., p-nitrophenyl acetate).
-
Assay Setup: In a 96-well plate, combine a buffer solution, the enzyme, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Absorbance Measurement: Monitor the formation of the product (p-nitrophenol) by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound to calculate the IC50 value.
Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway
Several coumarin derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer agents. While specific studies focusing solely on simple nitrocoumarin isomers are limited, the broader class of coumarin derivatives has been shown to suppress this pathway[7][8]. The inhibition of this pathway by a nitrocoumarin derivative would likely involve the downregulation of key protein kinases, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a nitrocoumarin isomer.
Conclusion
The biological activity of nitrocoumarin isomers is profoundly influenced by the position of the nitro substituent. Current research suggests that 6-nitrocoumarins are particularly promising as antibacterial agents, while various nitro-substituted coumarins exhibit potent anticancer activities through mechanisms such as apoptosis induction and inhibition of key signaling pathways. Further direct comparative studies of 3-nitro, 6-nitro, and 8-nitrocoumarin isomers are warranted to fully elucidate their structure-activity relationships and to guide the rational design of novel therapeutic agents with enhanced potency and selectivity. The provided experimental protocols serve as a foundation for the continued investigation of these versatile compounds.
References
- 1. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid and Doxorubicin
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the synthetic coumarin derivative, 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, and the established chemotherapeutic agent, doxorubicin. This document summarizes available data on their mechanisms of action, cytotoxic potency, and the experimental methods used for their evaluation.
I. Overview of Mechanisms of Action
Doxorubicin , a well-established anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after replication, leading to DNA strand breaks and the induction of apoptosis.[1][2][3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to cellular damage and cell death.[2][4]
This compound is a nitro-substituted coumarin derivative. While its precise mechanism of action is not as extensively studied as doxorubicin's, the presence of the nitro group is thought to be crucial for its biological activity. It is suggested that the nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially inhibiting enzyme activity or disrupting cellular processes.[5] Some research indicates that this class of compounds may target the EGFR/VEGFR signaling pathways, which are critical for tumor growth and angiogenesis.[5]
II. Comparative Cytotoxicity Data
A direct comparison of the cytotoxic potency of this compound and doxorubicin is hampered by the lack of studies that evaluate both compounds on the same cancer cell lines under identical experimental conditions.
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for doxorubicin on several common cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data for doxorubicin is available, though specific values can vary between studies. |
| HepG2 | Hepatocellular Carcinoma | IC50 values for doxorubicin have been reported. |
| HT-29 | Colorectal Adenocarcinoma | IC50 values for doxorubicin have been documented. |
| A549 | Lung Carcinoma | IC50 values for doxorubicin are established. |
| MDA-MB-231 | Breast Adenocarcinoma | IC50 values for doxorubicin are available. |
Note: IC50 values for doxorubicin can exhibit significant variability depending on the specific experimental conditions, such as incubation time and the cytotoxicity assay used.
Data for this compound:
Specific IC50 values for this compound on the aforementioned cell lines were not found in a comprehensive search of the available literature. However, studies on other substituted chromene derivatives have demonstrated significant cytotoxic activity. For instance, a study on 2-aryl-3-nitro-2H-chromene derivatives reported IC50 values in the micromolar range against breast cancer cell lines, with some derivatives being more potent than the standard drug etoposide.[6] Another study on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives also showed antiproliferative activity against non-small cell lung cancer cell lines.[7] These findings suggest that the chromene scaffold is a promising backbone for the development of novel anticancer agents. Further research is required to determine the specific cytotoxic profile of this compound.
III. Experimental Protocols: Cytotoxicity Assessment
The most common method for evaluating the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or doxorubicin). A vehicle control (e.g., DMSO) and a blank (medium only) are also included.
3. Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
4. MTT Addition:
-
After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
5. Formazan Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
IV. Signaling Pathways
Doxorubicin-Induced Apoptosis
Doxorubicin triggers apoptosis through both intrinsic and extrinsic pathways. A key event is the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax.[8] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade, ultimately resulting in programmed cell death.
Caption: Simplified signaling cascade of doxorubicin-induced apoptosis.
Proposed Signaling Pathway for this compound
Based on preliminary suggestions for this class of compounds, a potential mechanism of action involves the inhibition of the EGFR and VEGFR signaling pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Inhibition of these receptor tyrosine kinases would block downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, leading to reduced tumor growth and vascularization.
Caption: A proposed mechanism of action for the chromene derivative.
V. Conclusion and Future Directions
Doxorubicin is a potent cytotoxic agent with a well-defined mechanism of action. While this compound belongs to a class of compounds with demonstrated anticancer potential, its specific cytotoxic profile and mechanism of action require further investigation.
Future studies should focus on:
-
Direct comparative cytotoxicity assays of this compound and doxorubicin on a panel of cancer cell lines.
-
Elucidation of the precise molecular targets and signaling pathways affected by this compound.
-
In vivo studies to evaluate the efficacy and toxicity of this chromene derivative in preclinical cancer models.
Such research will be crucial in determining the potential of this compound as a novel therapeutic agent for cancer treatment.
References
- 1. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-induced apoptosis: implications in cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 10242-15-6 | Benchchem [benchchem.com]
- 6. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Power of Coumarin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin derivatives, a class of compounds widely distributed in nature, have garnered significant attention for their diverse pharmacological properties, including potent antimicrobial activity.[1][2][3] With the rise of multidrug-resistant pathogens, the exploration of novel antimicrobial agents is paramount. This guide provides an objective comparison of the antimicrobial spectrum of various coumarin derivatives, supported by experimental data, to aid in the development of new and effective therapeutic agents.
Comparative Antimicrobial Activity of Coumarin Derivatives
The antimicrobial efficacy of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin nucleus.[4][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected coumarin derivatives against a range of pathogenic bacteria and fungi, providing a quantitative comparison of their potency.
| Coumarin Derivative | Test Organism | MIC (µg/mL) | Reference |
| Coumarin-based 1,2,3-triazole hybrids | Staphylococcus aureus | 1 - 2 | [2] |
| Bacillus subtilis | 1 - 2 | [2] | |
| Escherichia coli | 1 - 2 | [2] | |
| Klebsiella pneumoniae | 1 - 2 | [2] | |
| 3-Amidocoumarins | Salmonella typhi | 12.5 - 25 | [2] |
| Pseudomonas aeruginosa | >200 | [2] | |
| Staphylococcus aureus | 25 | [2] | |
| Candida albicans | 50 - >200 | [2] | |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus | 1.5 mM | [6] |
| Micrococcus luteus | 1.5 mM | [6] | |
| Listeria monocytogenes | 1.5 mM | [6] | |
| Staphylococcus aureus | 1.5 mM | [6] | |
| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | 1.7 mM | [6] |
| Dicoumarol (3n) | Listeria monocytogenes | 1.2 mM | [6] |
| Coumarin-6-sulfonamides | Escherichia coli | Not specified | [5] |
| Staphylococcus aureus | Not specified | [5] | |
| Coumarin-triazole derivatives (general) | Staphylococcus pneumoniae | High activity | [7] |
| Pseudomonas aeruginosa | Less active | [7] | |
| Bacillus subtilis | Less active | [7] | |
| Coumarin-benzotriazoles (9a-e, 10a-c) | Proteus vulgaris | 4 - 8 | [7] |
| Coumarin-triazole derivative (C13) | Staphylococcus aureus | ≤256 | [8] |
| Other coumarin derivatives | Staphylococcus aureus | ≥1024 | [8] |
Note: MIC values are presented as reported in the literature. Conversion between µg/mL and mM depends on the molecular weight of the specific derivative.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of coumarin derivatives is intrinsically linked to their chemical structure. Key SAR findings include:
-
Substituents at C-3 and C-4: These positions are crucial for developing new antibacterial agents.[9] Electron-donating groups at the C-3 position have been shown to enhance antibiofilm activity.[5]
-
Halogen Groups: The presence of a halogen, such as chlorine, on the phenyl ring of the coumarin nucleus can significantly enhance antibacterial action.[9]
-
Hybrid Molecules: Hybrid molecules, such as coumarin-β-lactam triazole derivatives and coumarin-1,2,3-triazole hybrids, have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[2]
-
Hydroxyl and Trifluoromethyl Groups: Coumarin derivatives featuring CF3 and OH substituents have shown enhanced antibacterial activity.[6]
Experimental Protocols
The determination of the antimicrobial spectrum of coumarin derivatives typically involves the following standard microbiological assays:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (typically 10^5 to 10^6 CFU/mL).
-
Serial Dilution of Compounds: The coumarin derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][10]
Disk Diffusion Method
This method is used for qualitative assessment of antimicrobial activity.
Procedure:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the coumarin derivative are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.[1] A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow for Antimicrobial Spectrum Determination
The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of coumarin derivatives.
Caption: Workflow for Antimicrobial Spectrum Analysis.
This guide provides a foundational understanding of the antimicrobial spectrum of coumarin derivatives. Further research and standardized testing are essential to fully elucidate their therapeutic potential and pave the way for the development of novel antimicrobial drugs.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
A Comparative Guide to the In Vitro Efficacy of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid and Other Coumarin-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of coumarin-based compounds as enzyme inhibitors, with a focus on 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid. While specific quantitative inhibitory data for this compound against purified enzymes is not extensively documented in publicly available literature, its potential as an anticancer agent suggests interaction with key cellular pathways. This guide, therefore, compares its implied activity with the well-documented efficacy of other coumarin derivatives against various enzymatic targets.
Introduction to this compound
This compound is a synthetic derivative of coumarin, a naturally occurring benzopyran-2-one. The presence of a nitro group at the 6-position is believed to contribute to its biological activity, particularly in the realm of anticancer research. Studies suggest that this compound may exert its effects by targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, which are crucial for cancer cell proliferation and angiogenesis.
Comparative In Vitro Efficacy of Coumarin Derivatives
The following tables summarize the in vitro inhibitory activities of various coumarin derivatives against several key enzymes. This data provides a benchmark for understanding the potential efficacy of this compound and other related compounds.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play a crucial role in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered important anticancer targets.
| Compound/Derivative | Target Enzyme | Inhibition Constant (Kᵢ) |
| Unsubstituted Coumarin | hCA I | 78 nM |
| 7-Hydroxycoumarin | hCA I | >10 µM |
| 6-Nitro-7-hydroxy-4-methylcoumarin | hCA II | 263 µM (IC₅₀)[1][2] |
| 4-Chloro-substituted coumarin benzenesulfonamide | hCA IX | 20.2 nM |
| 4-Chloro-substituted coumarin benzenesulfonamide | hCA XII | 6.0 nM |
| 4-{2-[1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]hydrazino}benzenesulfonamide | hCA I | 21.95 nM[3] |
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for the treatment of Alzheimer's disease.
| Compound/Derivative | Target Enzyme | IC₅₀ Value |
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | AChE | 2.42 µM |
| Donepezil (Reference Drug) | AChE | 1.82 µM |
| N1-(coumarin-7-yl) derivatives | BChE | 2.0 nM - 442 µM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key enzyme inhibition assays cited in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This method measures the CA-catalyzed hydration of CO₂.
-
Reagents: Phenol red (0.2 mM) as an indicator, HEPES buffer (20 mM, pH 7.5), Na₂SO₄ (20 mM), CO₂ solutions (1.7 to 17 mM), inhibitor stock solution (0.1 mM).
-
Instrumentation: Applied Photophysics stopped-flow instrument.
-
Procedure: The assay follows the initial rates of the CA-catalyzed CO₂ hydration reaction for 10-100 seconds by monitoring the absorbance change of phenol red at 557 nm. Inhibitor and enzyme solutions are pre-incubated for 15 minutes at room temperature. The uncatalyzed reaction rate is subtracted from the measured rates. Inhibition constants (Kᵢ) are calculated using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE.
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compound solution.
-
Instrumentation: Microplate reader.
-
Procedure: The reaction mixture containing the enzyme, buffer, and the test inhibitor is pre-incubated. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color development is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. IC₅₀ values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway targeted by anticancer coumarins and a general workflow for in vitro enzyme inhibition screening.
Caption: Hypothesized inhibition of EGFR and VEGFR signaling pathways by this compound.
Caption: General workflow for in vitro screening of coumarin-based enzyme inhibitors.
Conclusion
While direct quantitative in vitro efficacy data for this compound remains to be fully elucidated in the public domain, the broader class of coumarin derivatives has demonstrated significant potential as inhibitors of various enzymes crucial in disease pathways. The provided data on related coumarin compounds offers a valuable comparative framework for researchers. Further investigation into the specific enzymatic targets and inhibitory profile of this compound is warranted to fully understand its therapeutic potential. The experimental protocols and pathway diagrams included in this guide serve as a resource for designing and interpreting future studies in this promising area of drug discovery.
References
Safety Operating Guide
Proper Disposal of 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid, a compound requiring careful handling due to its hazardous properties.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this chemical. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The primary and required disposal route for this compound is through an approved hazardous waste disposal facility.[1]
Hazard Profile and Safety Precautions
Prior to handling this compound for disposal, it is crucial to be fully aware of its hazard profile.[2] This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2] All handling of the solid material should occur in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust.[1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash face, hands and any exposed skin thoroughly after handling.[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Experimental Protocol: Step-by-Step Waste Disposal Procedure
This protocol details the necessary steps for the proper disposal of this compound, from the point of generation to its final collection.
-
Waste Minimization : Before initiating any experiment, carefully plan to minimize the generation of chemical waste. This can be achieved by accurately calculating the required amounts of this compound and avoiding the preparation of excess solutions.[1]
-
Waste Segregation : Proper segregation is critical to prevent hazardous chemical reactions.[1]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.[1][3]
-
Collect solid waste separately from liquid waste.[1]
-
If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[1]
-
-
Containerization and Labeling :
-
Use a designated, chemically compatible, and leak-proof container for waste collection.
-
As soon as the first portion of waste is added, the container must be clearly labeled.[1] The label must include:
-
-
Temporary Storage in a Satellite Accumulation Area (SAA) :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[1]
-
The SAA must include secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[1]
-
Keep the waste container securely closed at all times, except when adding waste.[1]
-
-
Arranging for Waste Pickup :
-
Once the waste container is full, or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by the institutional Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not attempt to treat the chemical waste by neutralization for drain disposal, as this is not recommended for complex and hazardous organic acids.[4]
-
Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid, a compound requiring careful management in the laboratory. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
Due to its chemical structure, this compound presents hazards associated with both aromatic nitro compounds and carboxylic acids. Aromatic nitro compounds can be toxic, and carboxylic acids can be corrosive.[1] All handling of this substance should be conducted within a certified chemical fume hood.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on best practices for handling nitro compounds and carboxylic acids.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[4] | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin Protection | Fire/flame resistant and impervious lab coat, fully buttoned.[4] Full-length pants and closed-toe shoes are mandatory.[1] | Provides a barrier against accidental skin contact and protects from potential chemical splashes. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for handling nitro compounds.[1][4] Gloves must be inspected prior to use and replaced immediately upon contamination.[4][5] | Prevents skin absorption, a primary route of exposure for nitro compounds.[4] |
| Respiratory Protection | All handling should be performed in a chemical fume hood.[2][3] If engineering controls are insufficient, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][4] | Protects against inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling Check:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[1]
-
PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for integrity.[1]
-
Spill Kit: Confirm that an appropriate spill kit is readily available.
2. Handling the Compound:
-
Weighing and Transfer:
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a flameless heat source.[6]
-
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all glassware and the work area at the end of the experiment.[3]
-
Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: Segregate waste into distinct categories based on chemical properties (e.g., flammable, corrosive, toxic).[7]
-
Waste Containers:
-
Disposal Route: Dispose of contents and container in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter sewers or surface water.
Emergency Procedures
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[9] Seek immediate medical attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.
-
Ingestion: Call a physician immediately. Clean mouth with water.[9]
Caption: Workflow for Safe Handling and Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. studyrocket.co.uk [studyrocket.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. download.basf.com [download.basf.com]
- 6. csub.edu [csub.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


